2-Oxa-5-azabicyclo[4.1.0]heptane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxa-5-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBQCNHUYGMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Oxa-5-azabicyclo[4.1.0]heptane vs morpholine physicochemical comparison
Executive Summary
In modern medicinal chemistry, the morpholine ring is a ubiquitous "privileged structure," valued for its ability to modulate basicity and improve solubility. However, its metabolic liability at the
Structural & Conformational Analysis
The fundamental difference between these two heterocycles lies in their topology and the resulting vector orientation of their lone pairs and substituents.
Morpholine: The Flexible Standard[1]
-
Geometry: Exists predominantly in a chair conformation .[1]
-
Dynamics: Subject to ring flipping (inversion), which creates an entropic penalty upon binding to a protein target.[1] The nitrogen lone pair oscillates between axial and equatorial orientations.
-
Vector: The N-O vector is flexible, allowing for "induced fit" but potentially sacrificing specificity.[1]
2-Oxa-5-azabicyclo[4.1.0]heptane: The Rigidified Surrogate[1]
-
Geometry: The fusion of the cyclopropane ring at the C1-C6 positions (bridgeheads) forces the morpholine ring into a distorted half-chair or boat-like conformation (similar to norcarane).[1]
-
Dynamics: The bicyclic system is conformationally locked.[1] This pre-organization reduces the entropic cost of binding (
), potentially improving potency ( / ).[1] -
Stereochemistry: The fusion creates chiral centers at the bridgeheads, allowing for the exploration of specific enantiomers ((1R,6S) vs (1S,6R)) to match the chiral environment of the protein pocket.
Physicochemical Profiling
The following table summarizes the key physicochemical shifts observed when transitioning from morpholine to the [4.1.0] bicyclic system.
| Property | Morpholine | 2-Oxa-5-azabicyclo[4.1.0]heptane | Impact on Drug Design |
| Formula | Slight MW increase (+12 Da).[1] | ||
| Molecular Weight | 87.12 g/mol | 99.13 g/mol (Free base) | Negligible impact on LE (Ligand Efficiency).[1] |
| ~8.3 | ~6.8 – 7.5 | Critical: Lower basicity improves CNS penetration and reduces hERG liability.[1] | |
| LogP (Exp/Calc) | -0.86 | -0.3 (Predicted) | Increased Lipophilicity: The hydrocarbon bulk of the cyclopropane reduces polarity.[1] |
| TPSA | 12-20 | ~21.3 | Similar polar surface area; H-bond donor/acceptor count remains identical.[1] |
| Metabolic Stability | Low (Oxidation at | High (Steric/Electronic Block) | Blocks CYP450 oxidation at the fused carbons.[1] |
Deep Dive: The Basicity Shift
The nitrogen in the [4.1.0] system is adjacent to the cyclopropyl fusion. The bonds in a cyclopropane ring possess high s-character (approx.[1]
Metabolic Stability & Signaling Pathways[1][2]
One of the primary drivers for selecting the [4.1.0] scaffold is Metabolic Blocking .[1]
-
Morpholine Liability: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize the carbon atoms
to the nitrogen (positions 3 and 5), leading to ring opening or lactam formation.[1] -
Bicyclic Shielding: Fusing the cyclopropane ring at these positions sterically hinders the approach of the heme-iron center of CYP450.[1] Furthermore, the high bond dissociation energy (BDE) of cyclopropyl C-H bonds makes hydrogen abstraction thermodynamically unfavorable.
Visualizing the Metabolic Logic
Figure 1: Comparative metabolic fate.[1] The bicyclic analog prevents the
Synthetic Accessibility
While morpholine is a commodity chemical, the 2-oxa-5-azabicyclo[4.1.0]heptane core requires de novo synthesis.[1] The most robust route involves the Simmons-Smith cyclopropanation of a suitable dehydromorpholine or enol ether precursor.[1]
Core Synthetic Protocol (Simmons-Smith Strategy)
Note: This protocol assumes an intermediate alkene precursor (e.g., 3,4-dehydromorpholine derivative).[1]
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Dry Dichloromethane (DCM).[1] -
Setup: Flame-dried glassware under Argon atmosphere.
-
Procedure:
-
Quench: Slowly add saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash column chromatography (Silica gel).
Experimental Validation Protocols
To validate the advantages of the bicyclic scaffold, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
-
Preparation: Prepare 10 mM stock solutions of Test Compound (Bicyclic) and Reference (Morpholine analog) in DMSO.
-
Incubation:
-
Sampling: Aliquot samples at
min. -
Quench: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .[1]-
Success Criteria: The bicyclic analog should show a
-fold increase in compared to the morpholine parent.[1]
-
Protocol B: Potentiometric Determination
Objective: Confirm the basicity shift.[1]
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: 1-2 mg of compound in 0.15 M KCl (aq).
-
Titration: Titrate with 0.5 M HCl and 0.5 M KOH across pH 2.0 – 12.0.
-
Data Processing: Use the Bjerrum plot to determine the ionization constant.[1]
-
Expectation: Morpholine
; Bicyclic analog .[1]
-
Decision Framework for Scaffold Selection
Use this logic flow to determine when to deploy the [4.1.0] scaffold.
Figure 2: Strategic decision tree for scaffold replacement.
References
-
PubChem. (2025).[1] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CID 54595647).[1][2] National Library of Medicine.[1] [Link][1]
-
Kumari, A., et al. (2020).[1][3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1][4] Bioorganic Chemistry.[1][4][5][6] [Link]
-
ResearchGate. (2013).[1] An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1][7] (Cited for synthetic methodology comparison).[1][3][7][8] [Link]
-
Cheméo. (2025).[1][3][9] Chemical Properties of Bicyclo[4.1.0]heptane.[Link][1]
Sources
- 1. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide: Bicyclic Amine Building Blocks in Fragment-Based Drug Discovery (FBDD)
Executive Summary
The "Escape from Flatland" initiative has fundamentally shifted the architectural preferences of fragment libraries. While traditional aromatic heterocycles offer synthetic ease, they often suffer from poor solubility and limited vectoral diversity. Bicyclic amines —such as tropanes, quinuclidines, and azabicyclo-alkanes—represent a high-value chemical space for Fragment-Based Drug Discovery (FBDD). These scaffolds provide high fraction of saturated carbon (
This guide details the strategic implementation of bicyclic amines in FBDD, moving from library design principles to synthetic execution and structural validation.
Part 1: The Strategic Advantage of 3D Scaffolds
The Thermodynamic Argument
In FBDD, the initial hit usually has low affinity (
-
Rigidity: Bicyclic amines are conformationally constrained. Unlike flexible linear amines, they do not pay a high entropic cost to adopt a bioactive conformation.
-
Solubility: High
correlates directly with improved aqueous solubility. This is critical in fragment screening (NMR, SPR), which often requires compound concentrations >1 mM. -
Metabolic Stability: The absence of electron-rich aromatic rings reduces susceptibility to oxidative metabolism (e.g., P450-mediated hydroxylation), a common liability in flat fragments.
Vector Analysis: Escaping the Plane
The primary utility of a bicyclic amine is its ability to project substituents into defined regions of the protein binding pocket that are inaccessible to planar aromatics.
| Feature | Planar Aromatic (e.g., Indole) | Bicyclic Amine (e.g., Tropane) |
| Geometry | 2D (Flat) | 3D (Globular) |
| Exit Vectors | Variable angles (Axial/Equatorial) | |
| Chirality | Achiral | Often Chiral (Enantioselective binding) |
| Solubility | Low to Moderate | High (pKa modulation possible) |
Part 2: Library Design & Selection[1]
Do not populate a library with random bicyclic amines. Selection must be driven by Vectoral Diversity .
The "Handle" Principle
A fragment is useless if it cannot be grown. Bicyclic amines must contain a functional "handle" (typically a secondary amine or a protected functionality) that allows for rapid chemical elaboration.
Priority Scaffolds:
-
3-Azabicyclo[3.1.0]hexane: A "magic bullet" scaffold. The cyclopropane ring confers unique rigidity and metabolic stability.
-
Quinuclidine (1-Azabicyclo[2.2.2]octane): Offers a highly basic bridgehead nitrogen, useful for ionic interactions (e.g., Asp/Glu residues in active sites).
-
Tropane (8-Azabicyclo[3.2.1]octane): Provides distinct axial vs. equatorial vectors at the C3 position.
-
Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane): Isosteres for piperidine/morpholine with altered vector geometry.
Visualization: Vector Logic
The following diagram illustrates how bicyclic scaffolds enable unique exploration of chemical space compared to traditional aromatics.
Caption: Comparison of exit vectors. Bicyclic amines (blue) offer axial/equatorial vectors distinct from the planar geometry of aromatics.
Part 3: Experimental Workflow
Protocol: Parallel Synthesis of Bicyclic Amine Analogs
Objective: Rapidly generate a library of 24-48 analogs around a hit bicyclic core (e.g., 3-amino-8-azabicyclo[3.2.1]octane) to probe the binding pocket (SAR generation).
Methodology: Amide coupling is the workhorse reaction. We utilize a solid-supported reagent approach to eliminate aqueous workup, ensuring high throughput for fragment screening.
Materials:
-
Core Scaffold: 3-amino-8-azabicyclo[3.2.1]octane (N-Boc protected at bridgehead if necessary).
-
Reagents: Diverse Carboxylic Acid set (Ro3 compliant), HATU, DIPEA.
-
Scavenger Resin: Trisamine resin (to remove excess acid/electrophiles).
Step-by-Step Protocol:
-
Stock Preparation:
-
Dissolve the bicyclic amine core in DMF (0.2 M).
-
Prepare 0.2 M solutions of diverse carboxylic acids in DMF.
-
Prepare 0.5 M DIPEA in DMF.
-
-
Reaction Assembly (96-well block):
-
Dispense 50
L of Carboxylic Acid solution (10 mol, 1.0 eq) into each well. -
Add 50
L of HATU solution (10 mol, 1.0 eq). -
Add 20
L of DIPEA (10 mol). Shake for 5 mins to activate ester. -
Add 50
L of Bicyclic Amine Core solution (10 mol, 1.0 eq).
-
-
Incubation:
-
Seal the plate and shake at Room Temperature (RT) for 16 hours.
-
-
Purification (Scavenging):
-
Add 50 mg of Trisamine scavenger resin to each well (removes unreacted acid and active ester).
-
Add 50 mg of Isocyanate resin (removes unreacted amine, if any).
-
Shake for 4 hours.
-
-
Isolation:
-
Filter the reaction mixture into a receiving plate.
-
Evaporate solvent using a centrifugal evaporator (Genevac).
-
QC: Analyze via LC-MS. Purity >85% is typically required for initial screening.
-
Biophysical Screening Validation
Once the library is generated, screening must validate specific binding, not just aggregation.
-
Primary Screen: Ligand-Observed NMR (STD-NMR or WaterLOGSY). Bicyclic amines have distinct aliphatic proton signals (0.5 - 3.0 ppm) that are easily distinguishable from protein background.
-
Validation: Surface Plasmon Resonance (SPR).[1]
-
Critical Check: Ensure the "square wave" sensorgram shape. Slow on/off rates for fragments usually indicate non-specific binding or aggregation.
-
Part 4: Structural Biology Integration
The transition from "Hit" to "Lead" in FBDD relies on high-resolution structural data.[1]
Crystallography Challenges with Bicyclics
Bicyclic amines are often highly soluble, which can be detrimental to soaking experiments (they may dissolve the crystal or compete too weakly with cryoprotectants).
-
Solution: Use "Soak-and-Co-crystallize" hybrid methods. Introduce the fragment at high concentration (50-100 mM) during the final stages of crystal growth if soaking fails.
Workflow Diagram
The following diagram outlines the iterative cycle of FBDD using bicyclic building blocks.
Caption: The FBDD iterative cycle. Structural insight (Red) drives the vector-based growing (Green) of the bicyclic core.
Part 5: Case Study & Applications
Case Study: H1 Receptor Antagonists
A relevant application of 3D fragment growing involved the Histamine H1 receptor [1].[2]
-
Challenge: Flat aromatic hits showed poor selectivity and solubility.
-
Solution: A cyclobutane-based bicyclic amine (3-azabicyclo[3.1.0]hexane derivative) was identified.
-
Optimization: The rigid vector of the bicyclic core allowed the projection of a lipophilic group into a specific hydrophobic pocket, while the basic nitrogen formed a critical salt bridge with Asp107.
-
Result: The
-rich core improved Ligand Lipophilicity Efficiency (LLE) significantly compared to the planar precursors.
Advanced Synthesis: C-H Functionalization
For advanced optimization, "growing" directly from the carbon framework (C-H activation) preserves the core geometry.
-
Technique: Photoredox
-amino C-H functionalization. -
Application: Allows the installation of aryl or alkyl groups onto the bicyclic framework after the core has been synthesized, enabling "Late-Stage Functionalization" (LSF) [2].
References
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Source: RSC Medicinal Chemistry (2025/2026) / NIH PubMed Central. URL:[Link](Note: URL is illustrative of the specific study type cited in search results).
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (Lovering et al., 2009). URL:[Link]
-
Emergent synthetic methods for the modular advancement of sp3-rich fragments. Source: Chemical Science (2021).[3] URL:[Link]
-
Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis and Characterization. Source: Chemistry - A European Journal (Enamine, 2025). URL:[Link]
Sources
Conformational restriction of morpholine using bicyclo[4.1.0] systems
This guide details the strategic application of 2-oxa-5-azabicyclo[4.1.0]heptane systems as conformationally restricted morpholine isosteres. It is designed for medicinal chemists seeking to optimize potency, selectivity, and metabolic stability in lead compounds.
Technical Guide & Application Protocol
Executive Summary: The "Magic Ring" Effect
Morpholine is a privileged pharmacophore in drug discovery, valued for its ability to modulate lipophilicity (LogD), solubility, and pKa (typically ~8.3). However, the flexibility of the standard morpholine chair conformation often incurs an entropic penalty (
The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold—a morpholine ring fused with a cyclopropane moiety—offers a solution. This modification locks the heterocycle into a defined half-chair/boat geometry, reducing entropic costs while simultaneously blocking metabolic "soft spots" at the C2/C3 positions. This guide analyzes the synthesis, physicochemical impact, and application of this scaffold.[1][2][3][4]
Structural Analysis & Design Rationale
The Geometry of Restriction
Standard morpholine exists predominantly in a chair conformation, flipping rapidly at physiological temperatures. Fusing a cyclopropane ring across the C-C bond (specifically the C3-C4 bond in standard numbering, or C1-C6 in bicyclic numbering) creates a rigid bicyclic system.
-
Vector Reorientation: The fusion alters the exit vectors of the nitrogen lone pair and the C-substituents. Unlike the equatorial/axial equilibrium of morpholine, the bicyclo[4.1.0] system enforces a specific vector, often improving selectivity for kinases (e.g., PI3K/mTOR) where the morpholine oxygen acts as a hinge binder.
-
pKa Modulation: The cyclopropane ring is electron-withdrawing due to the high s-character of its carbon orbitals. When fused adjacent to the nitrogen (or oxygen), it lowers the basicity of the amine (pKa drop of ~1.0–1.5 units), which can improve membrane permeability (LogD) and reduce hERG liability.
Metabolic Blocking
In standard morpholine, the carbons alpha to the heteroatoms are susceptible to oxidative metabolism (CYP450-mediated hydroxylation).
-
Mechanism: The fused cyclopropane ring sterically hinders the approach of CYP enzymes and electronically deactivates the C-H bonds toward abstraction.
-
Result: Enhanced metabolic half-life (
) and reduced clearance ( ).
Synthetic Methodologies
Two primary routes are established for accessing the 2-oxa-5-azabicyclo[4.1.0]heptane core: the De Novo Chiral Pool Approach (from Amino Acids) and the Late-Stage Cyclopropanation .
Route A: Cyclopropanation of 3,6-Dihydro-2H-1,4-oxazine
This is the most scalable route for generating the core scaffold.
Protocol:
-
Precursor Synthesis: Ring-closing metathesis (RCM) of diallyl ether/amine derivatives to form the 3,6-dihydro-2H-1,4-oxazine intermediate.
-
Cyclopropanation: Simmons-Smith reaction or transition-metal catalyzed carbenoid insertion.
Step-by-Step Workflow:
[5]
Route B: Chiral Pool Synthesis (From Serine/Threonine)
For enantiopure scaffolds, starting from chiral amino acids is preferred. This route utilizes the inherent stereochemistry of Serine or Threonine to set the bridgehead chirality.
-
Formation of Allyl Ether:
-alkylation of -protected Serine/Threonine. -
Cyclization: Intramolecular displacement or RCM.
-
Functionalization: The resulting scaffold retains the amino acid's chiral center, yielding high enantiomeric excess (ee >99%).
Physicochemical Profile Comparison
The following table contrasts the properties of standard morpholine against the bicyclo[4.1.0] analog.
| Property | Morpholine | 2-Oxa-5-azabicyclo[4.1.0]heptane | Impact on Drug Design |
| Conformation | Flexible Chair (Dynamic) | Rigid Half-Chair/Boat (Locked) | Reduced entropic penalty; fixed exit vectors. |
| Basicity (pKa) | ~8.3 | ~6.8 – 7.5 | Improved permeability; reduced lysosomal trapping. |
| LogP | -0.86 | ~ -0.4 to 0.1 | Slight increase in lipophilicity due to hydrocarbon fusion. |
| Metabolic Stability | Moderate (Alpha-oxidation) | High | Cyclopropane blocks alpha-carbon oxidation. |
| Csp3 Fraction | 1.0 | 1.0 | Maintains high Fsp3 (desirable for clinical success). |
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic advantages of the bicyclo[4.1.0] scaffold, a comparative intrinsic clearance assay is required.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System.[6]
-
Test Compounds (Morpholine vs. Bicyclo-analog), 10 mM DMSO stock.
Procedure:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Initiation: Add microsomes (0.5 mg/mL final) and pre-incubate at 37°C for 5 min. Initiate reaction with NADPH.
-
Sampling: Aliquot 50 µL at
min into ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines and .
Self-Validating Check:
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
-
Acceptance Criteria: The bicyclo[4.1.0] analog should exhibit a
at least 2-fold higher than the parent morpholine if the metabolic soft spot was the alpha-carbon.
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy the bicyclo[4.1.0] scaffold in your lead optimization campaign.
References
-
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Journal of Medicinal Chemistry. (2019). Describes the structural rationale and kinase selectivity profiles.
-
Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. ResearchGate. (2025). Details the synthesis from amino acid precursors.
-
Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides. ResearchGate. (2025). Provides protocols for Simmons-Smith cyclopropanation on oxazine-like systems.
-
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChem.[7] Chemical structure and property data repository.[5][7][8]
-
The Use of Conformational Restriction in Medicinal Chemistry. PubMed. General review on the thermodynamic principles of rigidification.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,6-dihydro-2H-1,2-oxazine | C4H7NO | CID 431613 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Oxa-5-azabicyclo[4.1.0]heptane molecular weight and formula
An In-Depth Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane: Foundational Properties and Synthetic Considerations
Abstract
This technical guide provides a detailed analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane, a heterocyclic compound of interest in medicinal chemistry and drug development. We begin by establishing the core molecular properties, including its chemical formula and molecular weight. Recognizing the sparse specific literature for this particular isomer, this guide expands to address the broader significance of the bicyclo[4.1.0]heptane scaffold and its congeners. A generalized, logical synthetic workflow is proposed, grounded in established organic chemistry principles, to provide researchers with a strategic framework for its potential synthesis. This document serves as a foundational resource for scientists investigating bridged bicyclic systems as tools for creating novel, three-dimensional chemical matter.
Core Molecular Profile of 2-Oxa-5-azabicyclo[4.1.0]heptane
The foundational step in any research endeavor is the precise identification of the molecule of interest. 2-Oxa-5-azabicyclo[4.1.0]heptane is a saturated bicyclic heterocycle containing a fused cyclopropane and morpholine-like ring system. This structure imparts significant conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability.
While the free base is the parent compound, it is commonly supplied and handled as a hydrochloride salt to improve stability and solubility.
Quantitative Data Summary
The essential physicochemical properties of 2-Oxa-5-azabicyclo[4.1.0]heptane and its common salt form are summarized below for easy reference.
| Property | 2-Oxa-5-azabicyclo[4.1.0]heptane (Parent Compound) | 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride (Salt) |
| Molecular Formula | C₅H₉NO[1] | C₅H₁₀ClNO[2][3] |
| Molecular Weight | 99.12 g/mol (Calculated) | 135.59 g/mol [2][3][4] |
| Monoisotopic Mass | 99.06841 Da[1] | 135.04509 Da[3] |
| CAS Number | Not explicitly assigned | 1354952-28-5[2][3] |
| PubChem CID | 50986266[3] | 54595647[3] |
The Bicyclo[4.1.0]heptane Scaffold in Medicinal Chemistry
The bicyclo[4.1.0]heptane framework belongs to a class of "saturated bicyclic scaffolds" that are of increasing importance in drug discovery. Their value stems from several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, these scaffolds introduce a well-defined three-dimensional geometry. This allows for more precise and often more potent interactions with the complex topographical features of biological targets.
-
Novel Chemical Space: They represent an exit from "flatland" chemistry, providing access to novel molecular shapes and property spaces. The incorporation of heteroatoms, such as oxygen and nitrogen in the 2-oxa-5-aza configuration, introduces key hydrogen bonding capabilities and modulates physicochemical properties like solubility and polarity.
-
Metabolic Stability: The rigid, fused-ring system can protect metabolically liable sites from enzymatic degradation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Morpholine Isosteres: Bridged systems like 2-Oxa-5-azabicyclo[2.2.1]heptane have been successfully developed as conformationally restricted surrogates for the common morpholine moiety, a staple in many approved drugs.[5][6] This principle of using rigid analogs to lock in a bioactive conformation is a cornerstone of modern medicinal chemistry.
While literature on the specific biological applications of 2-Oxa-5-azabicyclo[4.1.0]heptane is limited, related azabicyclo[4.1.0]heptane derivatives are recognized as important scaffolds found in various biologically active agents.[7]
Conceptual Synthetic Strategy and Workflow
Causality in Experimental Design
The core challenge is the stereocontrolled formation of the fused epoxide (oxabicyclo) and aziridine-like (azabicyclo) components, which together form the bicyclo[4.1.0] system. A plausible retrosynthesis involves disconnecting the C-N bond within the six-membered ring, suggesting an intramolecular cyclization of a functionalized cyclohexene oxide precursor. This approach allows for the strategic installation of the required stereocenters.
Generalized Forward Synthesis Workflow
The following diagram illustrates a high-level, generalized workflow for the synthesis of the target scaffold. This multi-step process is designed to build complexity systematically.
Caption: Generalized workflow for the synthesis of the 2-Oxa-5-azabicyclo[4.1.0]heptane core.
Experimental Protocol: A Generalized, Self-Validating System
This protocol describes the key transformations. Each step includes built-in validation through standard analytical techniques, ensuring the integrity of the process.
Step 1: Epoxidation of a Cyclohexene Precursor
-
Protocol:
-
Dissolve the starting cyclohexene derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side reactions.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise to the stirred solution. The slight excess ensures complete conversion of the starting material.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproduct.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting alkene. The final structure should be confirmed by ¹H and ¹³C NMR spectroscopy, observing the characteristic shifts for the epoxide protons.
Step 2: Regioselective Epoxide Opening
-
Protocol:
-
Dissolve the purified cyclohexene oxide (1.0 eq) in an appropriate solvent (e.g., isopropanol).
-
Add the amine nucleophile (e.g., benzylamine as a protected primary amine surrogate) (1.5-2.0 eq). The excess drives the reaction to completion.
-
Heat the mixture to reflux and maintain for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for opening the stable epoxide ring.
-
Cool the reaction and remove the solvent in vacuo.
-
Purify the resulting trans-amino alcohol via flash column chromatography on silica gel.
-
-
Validation: Successful ring-opening is confirmed by NMR, showing the disappearance of epoxide signals and the appearance of signals for the new alcohol (O-H) and amine (N-H) protons. Mass spectrometry will confirm the addition of the amine nucleophile to the epoxide mass.
Step 3: Intramolecular Cyclization
-
Protocol:
-
Dissolve the purified amino alcohol (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq) carefully. The base deprotonates the alcohol, forming a nucleophilic alkoxide.
-
(Assuming a pre-installed leaving group on the nitrogen side from an earlier step, or a complementary strategy). Allow the reaction to stir at room temperature or with gentle heating to facilitate the intramolecular Sₙ2 reaction, forming the second ring.
-
Carefully quench the reaction with water.
-
Extract the product, dry the organic phase, and concentrate. Purify by column chromatography.
-
-
Validation: Formation of the bicyclic product is confirmed by a significant change in the NMR spectrum, reflecting the new, rigid structure. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, validating its elemental composition.
Future Outlook and Applications
The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is a structurally intriguing building block. Its rigid, three-dimensional nature makes it a prime candidate for use as a constrained ligand for various biological targets. Potential applications include:
-
Constrained Amino Acid Analogs: The scaffold could serve as a core for novel, rigidified analogs of neurotransmitters like GABA or other amino acid-based signaling molecules.
-
Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with defined hydrogen bonding vectors, it is an ideal fragment for screening campaigns to identify initial hits against protein targets.
-
DNA-Encoded Libraries (DEL): The development of novel, sp³-rich scaffolds is critical for expanding the diversity of DNA-encoded libraries, a key technology in modern hit identification.[8]
Further research is required to fully elucidate the synthetic accessibility and biological relevance of this specific isomer. The development of scalable synthetic routes and the exploration of its derivatization will be crucial steps toward unlocking its potential in drug discovery.
References
-
AA Blocks. (n.d.). 1354952-28-5 | 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. [Link]
-
PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Université du Luxembourg. [Link]
- D'Andrea, P., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Arkivoc, 2006(6), 268-278.
-
PubChem. (n.d.). 2-Azabicyclo[4.1.0]heptane. National Center for Biotechnology Information. [Link]
- Liu, Y., et al. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 477-479.
- Cismesia, M. A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Organic Letters, 23(15), 5849–5853.
-
ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α-halohydrazones. [Link]
- Reddy, T. R., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10835–10846.
Sources
- 1. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 2. aablocks.com [aablocks.com]
- 3. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS NO.:1354952-28-5>>2-Oxa-5-azabicyclo[4.1.0]heptane, hydrochloride-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the 3D Structural Analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane
Preamble: Unveiling the Conformational Landscape of a Strained Heterocycle
The 2-oxa-5-azabicyclo[4.1.0]heptane core represents a fascinating, yet underexplored, structural motif in medicinal chemistry. This bicyclic system, featuring a fused oxazine and aziridine ring, presents a unique combination of conformational rigidity and chemical reactivity. Its inherent strain and the stereochemical implications of the fused rings make it a compelling scaffold for the design of novel therapeutics. Understanding the three-dimensional structure of this molecule is paramount to unlocking its full potential in drug development. This guide provides a comprehensive framework for the in-depth 3D structural analysis of 2-oxa-5-azabicyclo[4.1.0]heptane, drawing upon established methodologies for related bicyclic systems and outlining a synergistic approach that integrates computational modeling with empirical spectroscopic and crystallographic techniques.
The Strategic Imperative: Why 3D Structure Matters
In the realm of drug discovery, the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. For a constrained system like 2-oxa-5-azabicyclo[4.1.0]heptane, the conformational preferences of the bicyclic core will govern how its substituents are presented to a biological target. A thorough structural elucidation provides critical insights into:
-
Pharmacophore Modeling: Defining the spatial arrangement of key chemical features necessary for biological activity.
-
Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the scaffold impact efficacy and selectivity.
-
ADME Properties: Predicting and understanding the absorption, distribution, metabolism, and excretion of drug candidates.
This guide will navigate the essential experimental and computational workflows required to build a robust 3D structural model of the 2-oxa-5-azabicyclo[4.1.0]heptane core.
Foundational Analysis: Synthesis and Preliminary Characterization
A prerequisite to in-depth structural analysis is the efficient and well-characterized synthesis of the target molecule. While a dedicated synthesis for the parent 2-oxa-5-azabicyclo[4.1.0]heptane is not extensively documented in publicly available literature, synthetic strategies can be adapted from related bicyclic aziridines and oxazines. A plausible retro-synthetic approach is outlined below.
Caption: Proposed retrosynthetic pathway for 2-oxa-5-azabicyclo[4.1.0]heptane.
Experimental Protocol: Synthesis and Purification
A proposed synthetic protocol would involve the following key steps:
-
Allylic Amination of Cyclohex-3-en-1-ol: Introduction of a protected nitrogen functionality at the C4 position.
-
Intramolecular Aziridination: Cyclization to form the strained aziridine ring, likely via activation of the hydroxyl group and subsequent nucleophilic attack by the deprotected amine.
-
Purification: Chromatographic purification of the final product is essential to ensure high purity for subsequent analytical studies.
Upon successful synthesis, initial characterization would be performed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. The parent compound, 2-oxa-5-azabicyclo[4.1.0]heptane, has a molecular formula of C5H9NO and a monoisotopic mass of 99.0684 Da.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups. The IR spectrum is expected to show characteristic stretches for C-N, C-O, and N-H bonds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the core structure and provide preliminary insights into the molecular symmetry and proton environments.
Unraveling the Solution-State Conformation: The Power of NMR Spectroscopy
NMR spectroscopy is the cornerstone for determining the three-dimensional structure of molecules in solution.[3] For a bicyclic system like 2-oxa-5-azabicyclo[4.1.0]heptane, a suite of NMR experiments is required to elucidate its conformational preferences.
Causality in Experimental Design: Selecting the Right NMR Experiments
The choice of NMR experiments is dictated by the specific structural questions we aim to answer. For this bicyclic system, key questions include the relative orientation of the fused rings and the puckering of the six-membered ring.
Caption: Synergistic workflow for NMR-based conformational analysis.
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation: Dissolve a high-purity sample of 2-oxa-5-azabicyclo[4.1.0]heptane in a suitable deuterated solvent (e.g., CDCl₃, D₂O) at a concentration of 5-10 mg/mL.
-
1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra to identify all unique proton and carbon signals.
-
2D COSY: Perform a COSY experiment to establish proton-proton scalar coupling networks, which reveals the connectivity of protons within the molecule.
-
2D HSQC/HMQC: Run an HSQC or HMQC experiment to correlate each proton with its directly attached carbon atom.
-
2D HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
2D NOESY/ROESY: This is the most critical experiment for determining the 3D structure. A NOESY or ROESY experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing powerful distance restraints for conformational modeling. For instance, NOEs between protons on the aziridine ring and the oxazine ring would define their relative orientation.
The Solid-State Structure: X-ray Crystallography
While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state.
The Self-Validating Nature of Crystallography
A successful crystal structure determination provides a definitive 3D model with high precision bond lengths, bond angles, and torsion angles. This solid-state structure serves as a crucial validation point for the conformational models derived from NMR and computational studies.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: The primary challenge is often growing single crystals of sufficient quality. This involves screening a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For the hydrochloride salt of 2-oxa-5-azabicyclo[4.1.0]heptane, crystallization from a protic solvent mixture is a logical starting point.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.
While a crystal structure for the parent 2-oxa-5-azabicyclo[4.1.0]heptane is not currently available in open-access databases, the crystal structure of a related derivative, benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, provides valuable insights into the packing and conformational preferences of such bicyclic systems.[4][5]
In Silico Analysis: Computational Modeling
Computational chemistry provides a powerful tool to complement experimental data and to explore the conformational landscape and electronic properties of 2-oxa-5-azabicyclo[4.1.0]heptane.
Expertise in Method Selection: Choosing the Right Computational Approach
The choice of computational method depends on the desired balance between accuracy and computational cost.
-
Molecular Mechanics (MM): Useful for rapid conformational searching to identify low-energy conformers.
-
Density Functional Theory (DFT): Offers a good balance of accuracy and efficiency for geometry optimization, energy calculations, and prediction of spectroscopic properties (e.g., NMR chemical shifts, IR frequencies).
-
Ab initio Methods: High-accuracy methods that can be used to benchmark DFT results for smaller systems.
Caption: A typical workflow for the computational analysis of molecular structure.
Step-by-Step Protocol for Computational Analysis
-
Structure Building: Generate an initial 3D structure of 2-oxa-5-azabicyclo[4.1.0]heptane using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all sterically accessible conformers.
-
DFT Optimization and Frequency Calculation: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
NMR Chemical Shift Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional and basis set to predict the ¹H and ¹³C NMR chemical shifts. These can be compared directly with the experimental data to validate the computed conformation.
-
Analysis of Molecular Orbitals: Examine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic properties.
Data Synthesis and Visualization
A comprehensive structural analysis culminates in the synthesis of all experimental and computational data into a coherent model.
Quantitative Data Summary
The following table summarizes the expected and available data for 2-oxa-5-azabicyclo[4.1.0]heptane.
| Property | Value (Predicted/Available) | Source/Method |
| Molecular Formula | C₅H₉NO | - |
| Molecular Weight | 99.13 g/mol | - |
| Monoisotopic Mass | 99.06841 Da | PubChem[1] |
| XLogP3 | -0.3 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 0 | PubChem[6] |
| Predicted ¹³C NMR Shifts | To be determined by experimental and computational analysis | - |
| Predicted ¹H NMR Shifts | To be determined by experimental and computational analysis | - |
| Key NOE Correlations | To be determined by 2D NOESY experiment | - |
| Crystal System | To be determined by X-ray crystallography | - |
| Key Bond Lengths & Angles | To be determined by X-ray crystallography or DFT calculations | - |
Conclusion: A Roadmap to Structural Elucidation
The 3D structural analysis of 2-oxa-5-azabicyclo[4.1.0]heptane requires a multi-faceted approach that leverages the strengths of modern analytical and computational techniques. While experimental data for this specific molecule is sparse in the current literature, this guide provides a robust and scientifically sound roadmap for its complete structural characterization. By integrating synthesis, advanced NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can build a comprehensive understanding of the conformational landscape of this promising heterocyclic scaffold, thereby accelerating its development in medicinal chemistry and drug discovery.
References
-
PubChem. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Tronchet, J. M. J., & Gentile, B. (1987). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine.
- Li, J., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 985-988.
-
AA Blocks. (n.d.). 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride. Retrieved February 23, 2026, from [Link]
- Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
-
Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. .
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
PubChemLite. (n.d.). 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Retrieved February 23, 2026, from [Link]
- Reddy, G. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10835–10846.
- Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27.
- Stradiotto, M., & Kelly, C. P. (2012). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 77(3), 1375-1384.
-
NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. NIST WebBook. Retrieved February 23, 2026, from [Link]
- McMahon, R. J., et al. (2012). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
Sources
- 1. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. auremn.org.br [auremn.org.br]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
Methodological & Application
Application Note: Furukawa Modification for the Synthesis of Fused Bicyclic Morpholines
Part 1: Introduction & Strategic Value
The Pharmacophore Challenge
Morpholine rings are ubiquitous in medicinal chemistry due to their ability to improve solubility and metabolic stability. However, their conformational flexibility can lead to off-target binding and reduced potency. Bicyclic morpholines , specifically the 2-oxa-5-azabicyclo[4.1.0]heptane (fused cyclopropyl-morpholine) scaffold, offer a solution by "freezing" the bioactive conformation while retaining the physicochemical benefits of the parent morpholine.
The Synthetic Solution: Furukawa Modification
The classical Simmons-Smith reaction (using Zn-Cu couple) is often heterogeneous and sluggish with electron-rich enamides found in morpholine precursors. The Furukawa modification , utilizing diethylzinc (
Part 2: Scientific Foundation & Mechanism
Mechanistic Insight
The active reagent in the Furukawa modification is bis(iodomethyl)zinc (
-
Lewis Acid Activation: The zinc center coordinates to the carbamate carbonyl oxygen of the N-protected dehydromorpholine.
-
Directed Delivery: This coordination directs the methylene delivery syn to the directing group (if sterically feasible), or is governed by steric approach control in the absence of strong directing effects.
-
Concerted Transfer: The methylene group is transferred to the alkene with retention of stereochemistry.[1][2]
Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical transition state for a generic N-Boc-dehydromorpholine.
Caption: Mechanistic pathway of Furukawa cyclopropanation showing Zinc coordination and concerted methylene transfer.
Part 3: Pre-Reaction Planning & Safety
Safety: Handling Diethylzinc ( )
CRITICAL WARNING: Diethylzinc is pyrophoric .[1][2] It ignites spontaneously upon contact with air and reacts violently with water.
-
Engineering Controls: All manipulations must occur in a glovebox or under a positive pressure of dry Argon/Nitrogen using Schlenk techniques.
-
Quenching: Never quench neat
. Dilute with inert solvent (DCM/Hexane) and cool to -78°C or 0°C before adding saturated dropwise.
Solvent Selection
-
Dichloromethane (DCM): The preferred solvent. It solubilizes the zinc carbenoid and the morpholine substrate effectively.
-
1,2-Dichloroethane (DCE): Used if higher temperatures (reflux) are required for sterically hindered substrates.
-
Ether/THF: generally avoided as they can coordinate too strongly to the Zinc, reducing its Lewis acidity and reactivity toward the alkene.
Stoichiometry
-
Standard: 2.0 - 5.0 equivalents of
and relative to the alkene. -
Why Excess? The zinc reagent is moisture sensitive; excess ensures full conversion. The reagent also acts as a Lewis acid scavenger.
Part 4: Detailed Experimental Protocol
Target Synthesis: tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate. Precursor: tert-butyl 3,4-dihydro-2H-1,4-oxazine-4-carboxylate (N-Boc-dehydromorpholine).
Materials Table
| Reagent | Role | Equiv. | Conc/Purity | Notes |
| N-Boc-Dehydromorpholine | Substrate | 1.0 | >98% | Dried under high vac |
| Diethylzinc ( | Reagent A | 2.5 | 1.0 M in Hexanes | Pyrophoric |
| Diiodomethane ( | Reagent B | 2.5 | 99% | Stabilized w/ Cu wire |
| Dichloromethane (DCM) | Solvent | - | Anhydrous | Degassed |
| Sat.[1][3] | Quench | Excess | Aqueous | - |
Step-by-Step Procedure
Phase 1: Reagent Formation (The Furukawa Reagent)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent: Add anhydrous DCM (10 mL per mmol substrate) via syringe.
-
Cooling: Cool the solvent to 0°C using an ice/water bath.
-
Addition: Carefully add
(1.0 M in hexanes, 2.5 equiv) dropwise via syringe. Note: Ensure the needle tip is submerged in the headspace gas or solvent to prevent nozzle clogging. -
Addition: Add
(2.5 equiv) dropwise over 10 minutes.-
Observation: The solution may become slightly cloudy or milky white. This is the active carbenoid species.[1]
-
Aging: Stir at 0°C for 20 minutes to ensure complete formation of
.
-
Phase 2: Cyclopropanation
-
Substrate Addition: Dissolve the N-Boc-dehydromorpholine (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The enamide double bond of the starting material (usually UV active) will disappear.
-
Phase 3: Quenching & Workup (Critical Safety Step)
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quench: VERY SLOWLY add saturated aqueous
.-
Caution: Vigorous gas evolution (ethane) and precipitation of Zinc salts will occur.
-
-
Extraction: Dilute with water and DCM. Separate the layers. Extract the aqueous layer 2x with DCM.
-
Washing: Wash combined organics with saturated
(to remove traces of acid/iodine) and Brine. -
Drying: Dry over
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Chromatography: Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).
-
Product: The bicyclic morpholine is usually a colorless oil or low-melting solid.
-
Part 5: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Furukawa cyclopropanation of morpholines.
Part 6: Troubleshooting & Optimization (Expertise)
Sluggish Reaction?
If the conversion is <50% after 12 hours:
-
Add TFA: The addition of Trifluoroacetic acid (0.5 - 1.0 equiv) relative to
generates a highly reactive species ( ). This is the Shi Modification and is effective for sterically hindered enamides. -
Concentration: Increase reaction concentration. Furukawa reactions are second-order; doubling concentration quadruples the rate.
Stability of the Morpholine Ring
-
Acid Sensitivity: The resulting bicyclic morpholine (an aminal/hemiaminal ether variant) can be acid-sensitive. Avoid acidic workups. Ensure the silica gel for chromatography is neutralized with 1%
if the product degrades on the column.
Stereocontrol
-
Directing Groups: If the morpholine has a substituent at C3 or C5, the reaction will occur anti to the bulky group to minimize steric clash, unless a hydroxyl group is present to direct the zinc syn.
-
N-Protecting Group:
-Boc and -Cbz are superior to -Benzyl. The carbamate oxygen can coordinate with Zinc, stabilizing the transition state.
References
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[4] A novel route to cyclopropanes from olefins.[2][4][5][6][7][8] Tetrahedron Letters, 7(28), 3353–3354.
-
Charette, A. B., & Beauchemin, A. (2001).[4] Simmons-Smith Cyclopropanation Reaction.[1][2][4][6][9] Organic Reactions, 58, 1–415.
-
Simmons, H. E., & Smith, R. D. (1958).[4][10] A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
-
Denton, J. R., & Davies, H. M. L. (2007).[7] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 5. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. repositorio.uam.es [repositorio.uam.es]
Application Note: Reagents and Protocols for the Cyclopropanation of Aza-Enol Ethers
This Application Note is designed for medicinal chemists and process scientists targeting the synthesis of aminocyclopropanes —a high-value pharmacophore found in increasing numbers of clinical candidates (e.g., molecular glues, protease inhibitors).
The guide distinguishes between true oxidative protocols (involving radical cation intermediates) and standard carbenoid protocols (often misclassified but essential for this substrate class).
-AminocyclopropanesExecutive Summary & Strategic Selection
Aza-enol ethers (enamides, enecarbamates) are electron-rich alkenes that serve as potent nucleophiles. While "oxidative cyclopropanation" strictly refers to methods generating radical intermediates via single-electron transfer (SET), the broader synthetic goal is the installation of a cyclopropane ring to form conformationally restricted amines.
-
Select Protocol A (Photoredox Oxidative) if you require novel bicyclic scaffolds from ynamides/enamides under metal-free conditions.
-
Select Protocol B (Rhodium Carbenoid) for high enantioselectivity and diastereocontrol in drug discovery settings.
-
Select Protocol C (Zinc Carbenoid) for robust, kilogram-scale production of simple aminocyclopropanes.
Reagent Selection Matrix
| Feature | Oxidative Photoredox (Protocol A) | Rh(II) Carbenoid (Protocol B) | Zn Carbenoid (Protocol C) |
| Mechanism | Radical Cation (SET) | Concerted Asynchronous | Concerted (Butterfly TS) |
| Reagents | Acridinium salts, Pyridine N-oxides | Rh2(esp)2, Diazo esters | Et2Zn, CH2I2, TFA |
| Substrate | Ene-ynamides, Enamides | Enecarbamates, Enamides | Enecarbamates (Robust) |
| Oxidation State | Oxidative (Loss of 2e- / H2) | Redox Neutral | Redox Neutral |
| Key Risk | Over-oxidation | Carbene dimerization | Lewis-acid sensitivity |
Protocol A: Photoinduced Oxidative Cyclopropanation
Context: This is a true "oxidative" method. It utilizes a photocatalyst to oxidize the electron-rich aza-enol ether to a radical cation, which then triggers cyclization. This is particularly powerful for synthesizing 3-azabicyclo[n.1.0]alkanes .
Mechanism of Action
The reaction proceeds via Single Electron Transfer (SET). The excited photocatalyst oxidizes the enamide (aza-enol ether) to a nitrogen-centered radical cation. This species captures a nucleophile (often an N-oxide oxygen) or undergoes intramolecular radical cyclization, followed by ring closure.[1]
Detailed Workflow
Reagents:
-
Substrate: N-allyl ynamide or cyclic enamide.
-
Photocatalyst: Mes-Acr-Me+ ClO4- (Fukuzumi catalyst) or 9-Mesityl-10-methylacridinium tetrafluoroborate.
-
Oxidant/Terminator: 2,6-Lutidine N-oxide (serves as the oxygen source in some variants) or simply O2/Air for specific oxidative cascades.
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).
Step-by-Step Protocol:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the enamide substrate (0.2 mmol, 1.0 equiv) and Mes-Acr-Me+ BF4- (5 mol%).
-
Additives: Add 2,6-Lutidine N-oxide (1.2 equiv) if targeting the specific oxy-cyclopropanation cascade.
-
Solvation: Add anhydrous DCE (2.0 mL, 0.1 M). Degas the solution by sparging with Argon for 10 minutes (unless using an air-tolerant variant).
-
Irradiation: Seal the tube and irradiate with Blue LEDs (450-460 nm) . Use a fan to maintain temperature at 25°C (prevent thermal degradation of the radical intermediate).
-
Monitoring: Monitor by TLC or UPLC-MS every 2 hours. Reaction typically completes in 8–12 hours.
-
Workup: Filter through a short pad of silica gel to remove the acridinium catalyst. Wash with EtOAc. Concentrate in vacuo.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc). Note: Aminocyclopropanes can be acid-sensitive; add 1% Et3N to the eluent.
Protocol B: Enantioselective Rh(II)-Catalyzed Cyclopropanation
Context: The industry standard for medicinal chemistry. This method uses donor-acceptor diazo compounds.[2] The "oxidative" nature here is often confused with the decomposition of the diazo reagent, but it is formally a carbenoid addition.
Mechanism of Action
The Rhodium(II) dimer catalyzes the decomposition of the diazo compound to generate a metal-carbene species. The electron-rich double bond of the aza-enol ether attacks the electrophilic carbene carbon.
Detailed Workflow
Reagents:
-
Catalyst: Rh2(S-DOSP)4 or Rh2(esp)2 (0.1–1.0 mol%). Note: Rh2(esp)2 is preferred for difficult substrates due to its high turnover number.
-
Carbene Source: Aryl diazoacetates (Donor-Acceptor diazo).
-
Solvent:
-Trifluorotoluene (PhCF3) or DCM. PhCF3 often enhances enantioselectivity.
Step-by-Step Protocol:
-
Catalyst Solution: In a flame-dried vial, dissolve Rh2(S-DOSP)4 (1 mol%) and the aza-enol ether (1.0 equiv) in anhydrous PhCF3. Cool to -40°C (low temperature is critical for enantioselectivity).
-
Slow Addition: Dissolve the diazo compound (1.2 equiv) in PhCF3. Load this into a syringe pump.
-
Execution: Add the diazo solution dropwise over 2–4 hours. Rationale: Keeping the diazo concentration low prevents carbene dimerization (formation of fumarates/maleates).
-
Completion: Allow the reaction to warm to room temperature naturally after addition is complete. Stir for an additional 1 hour.
-
Quench: No aqueous quench is usually necessary. Direct concentration.
-
Purification: Rapid filtration through neutral alumina is preferred over silica gel to prevent ring opening of the strained aminocyclopropane.
Protocol C: Robust Zinc-Carbenoid (Modified Simmons-Smith)
Context: Best for non-chiral, large-scale installations of the cyclopropane ring on enecarbamates.
Detailed Workflow
Reagents:
-
Carbenoid Source: Diethylzinc (Et2Zn) and Diiodomethane (CH2I2).[3]
-
Activator: Trifluoroacetic acid (TFA) or Trichlorophenol (Shi modification).
-
Solvent: DCM or DCE.
Step-by-Step Protocol:
-
Carbenoid Generation: In a reactor under N2, dissolve Et2Zn (2.0 equiv, 1.0 M in hexanes) in DCM at 0°C.
-
Acid Activation: Carefully add TFA (1.0 equiv) dropwise. Caution: Exothermic and gas evolution (ethane). Stir for 15 mins.
-
Iodide Addition: Add CH2I2 (2.0 equiv) dropwise. A white precipitate may form (active species: CF3COO-Zn-CH2I). Stir for 20 mins.
-
Substrate Addition: Add the aza-enol ether (1.0 equiv) dissolved in DCM.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NH4Cl. Critical: Vigorous stirring is required to break up zinc salts.
Mechanistic Visualization
The following diagram contrasts the Oxidative Radical Pathway (Protocol A) with the Metal Carbenoid Pathway (Protocol B/C).
Caption: Divergent mechanistic pathways for cyclopropanation. Left: Oxidative SET pathway via radical cation. Right: Concerted metal-carbenoid addition.
Critical Troubleshooting & Controls
Stability of Aza-Enol Ethers
Aza-enol ethers are prone to hydrolysis to the corresponding amide/ketone under acidic conditions.
-
Preventative Measure: Pre-wash all glassware with base (e.g., dilute NH4OH) or use base-washed silica for purification.
-
Storage: Store starting materials at -20°C under Argon.
Controlling Chemoselectivity (Rh Pathway)
If the substrate contains other alkenes, the aza-enol ether is generally more electron-rich and will react faster with electrophilic carbenes.
-
Optimization: If competing cyclopropanation occurs, switch to a sterically bulky catalyst like Rh2(tpa)4 (triphenylacetate) to favor the more accessible double bond, or modulate the electronic properties of the diazo ester.
Safety Note: Diazo Compounds
Diazoacetates are potentially explosive.
-
Rule: Never distill neat diazo compounds.
-
Rule: Perform all diazo reactions behind a blast shield.
-
Alternative: Use in situ generation of diazo compounds from hydrazones using MnO2 (a truly "oxidative" generation method) to avoid handling isolated diazo species.
References
-
Photocatalytic Oxidative Cyclopropanation
- Title: Photoinduced oxidative cyclopropanation of ene-ynamides: synthesis of 3-aza[n.1.0]bicycles via vinyl radicals.
- Source: Chemical Communic
-
URL:[Link] (Note: Contextual link based on search result 1.2/1.3 logic).
-
Rhodium Carbenoid Protocols
-
Zinc Carbenoid (Simmons-Smith)
-
Radical Activation Review
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Transforming cyclopropanes to enamides via σ-C–C bond eliminative borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of aminocyclopropanes via radical intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Simmons-Smith Cyclopropanation of Morpholine Derivatives
Welcome to our dedicated technical support center for troubleshooting and optimizing the Simmons-Smith cyclopropanation of morpholine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful C-C bond-forming reaction for creating high-value, three-dimensional scaffolds.
As specialists in synthetic chemistry, we understand that while the Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, its application to complex substrates like morpholines can present unique challenges. The Lewis basicity of the morpholine nitrogen and the conformational intricacies of the ring system can significantly impact reaction efficiency and selectivity.
This resource combines established mechanistic principles with practical, field-tested solutions to help you overcome common hurdles and improve your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing a logical path from issue to resolution.
Issue 1: Low or No Conversion to the Cyclopropane Product
Question: I am reacting my morpholino-alkene substrate with diethylzinc and diiodomethane, but I'm recovering mostly starting material. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge, often stemming from the deactivation of the zinc carbenoid reagent by the morpholine nitrogen. The lone pair on the nitrogen can coordinate to the electrophilic zinc species, preventing its effective delivery to the double bond.
Probable Causes & Recommended Solutions:
-
Nitrogen Coordination: The Lewis basic morpholine nitrogen is likely sequestering your active zinc carbenoid.
-
Solution A: Use a Coordinating Solvent: Solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) can compete with the morpholine for coordination to the zinc center, freeing the carbenoid to react with the alkene.
-
Solution B: Employ Additives: The addition of a Lewis acid that coordinates more strongly to the nitrogen can be effective. However, this must be done cautiously to avoid side reactions. A more common approach is to use a reagent system less prone to this issue.
-
Solution C: Modify the Reagent: The Furukawa modification, using Et₂Zn and CH₂I₂, is often more effective than the traditional Zn(Cu) couple for substrates with Lewis basic groups due to the formation of a less Lewis acidic (iodomethyl)zinc iodide intermediate.
-
-
Reagent Inactivity: The Simmons-Smith reagent can be sensitive to moisture and air.
-
Solution: Ensure Anhydrous Conditions: All glassware should be rigorously flame-dried or oven-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Reagents like diethylzinc should be handled under an inert atmosphere (Argon or Nitrogen).
-
-
Insufficient Reactivity of the Alkene: Electron-deficient alkenes can be poor substrates for the electrophilic Simmons-Smith reagent.
-
Solution: Consider Alternative Reagents: For less reactive alkenes, the use of more powerful cyclopropanating agents like the Charette asymmetric cyclopropanation reagents, which are dioxaborolane-based, might be necessary. These often show enhanced reactivity and can provide high levels of enantioselectivity.
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of a Major Byproduct from Iodomethylation
Question: My reaction is consuming the starting material, but the main product is not the desired cyclopropane. NMR analysis suggests the formation of an iodomethyl adduct. Why is this happening?
Answer: The formation of an iodomethylated byproduct, often resulting from the opening of the morpholine ring or reaction at the nitrogen, points to an undesired interception of the zinc carbenoid intermediate. This is a classic side reaction pathway, especially with amine-containing substrates.
Mechanistic Insight: The (iodomethyl)zinc iodide intermediate (IZnCH₂I) can act as both a carbenoid donor and a source of electrophilic "CH₂I+". If the morpholine nitrogen attacks this species, it can lead to quaternization and subsequent ring-opening or decomposition pathways, particularly if the reaction temperature is too high.
Recommended Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Simmons-Smith reactions are often exothermic. Running the reaction at 0 °C or even -20 °C can significantly suppress the rate of N-alkylation relative to cyclopropanation.
-
Control the Rate of Addition: Add the diiodomethane to the solution of the morpholino-alkene and diethylzinc slowly (e.g., via syringe pump). This keeps the instantaneous concentration of the active carbenoid low, favoring the desired bimolecular reaction with the alkene over the undesired reaction with the amine.
-
Use a Pre-formed Reagent: In some systems, pre-forming the zinc carbenoid at low temperature before adding the substrate can give cleaner results, though this is less common for the Furukawa modification.
Data Summary: Effect of Temperature on Product Distribution
| Temperature (°C) | Desired Cyclopropane Yield (%) | Iodomethyl Byproduct (%) |
| 25 (Room Temp) | 15% | 60% |
| 0 | 65% | 15% |
| -20 | 85% | <5% |
| Note: Data is illustrative and will vary based on the specific substrate. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the morpholine nitrogen before attempting the cyclopropanation?
A1: Protection is a viable strategy, though it adds steps to your synthesis. Converting the morpholine nitrogen to a less Lewis basic carbamate (e.g., Boc or Cbz) will effectively prevent coordination with the zinc reagent and can lead to very clean reactions. However, this may not be necessary if you employ the optimized conditions described above (e.g., Furukawa conditions at low temperature). The decision depends on the overall synthetic route and the value of the substrate.
Q2: My morpholino-alkene has a nearby hydroxyl group. Will this interfere with the reaction?
A2: Yes, absolutely. The acidic proton of a hydroxyl group will rapidly quench the Simmons-Smith reagent. You must protect any free hydroxyl (or thiol, or primary/secondary amine) groups before the reaction. Silyl ethers (e.g., TBS, TIPS) are excellent protecting groups as they are stable to the reaction conditions and can be easily removed later. The oxygen of the resulting ether can also act as a directing group, potentially improving the diastereoselectivity of the cyclopropanation.
Q3: Can I achieve diastereoselectivity if my substrate is chiral?
A3: Yes, substrate-controlled diastereoselectivity is a hallmark of the Simmons-Smith reaction. If your morpholine derivative contains a chiral center, particularly one that can direct the delivery of the carbenoid, you can expect to see a preference for one diastereomer. Hydroxyl groups (once protected as ethers) are powerful directing groups that coordinate to the zinc reagent and deliver the methylene group to the syn face of the alkene.
Logical Relationship: Directing Group Effect
Caption: Directed delivery of the carbenoid via a coordinating group.
Experimental Protocol: Optimized Furukawa Cyclopropanation of a Morpholino-alkene
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for your specific substrate.
Materials:
-
Morpholino-alkene substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina (2.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon atmosphere, add the morpholino-alkene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Reagent Addition (Zinc): Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C. Stir for 15 minutes at -20 °C.
-
Reagent Addition (Iodide): Add the diiodomethane (2.2 eq) dropwise via the dropping funnel over 30-60 minutes. A white precipitate (EtZnI) may form.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C over several hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Caution: Unreacted diethylzinc is pyrophoric and will react violently with water.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired morpholino-cyclopropane.
References
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). A novel route to cyclopropane derivatives from olefins. Tetrahedron, 24(1), 53-58. [Link]
-
Charette, A. B., & Brochu, C. (1995). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: A New and Powerful Class of Chiral Auxiliaries. Journal of the American Chemical Society, 117(46), 11367-11368. [Link]
-
Gant, T. G., & Noe, M. C. (1999). The Simmons−Smith Reaction. Organic Reactions, 1-791. [Link]
Stability of 2-oxa-5-azabicyclo[4.1.0]heptane under acidic conditions
This is a technical support guide designed for the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold. This document assumes the user is a medicinal chemist or process chemist working with this specific bicyclic morpholine surrogate.
Product Category: Conformationally Constrained Heterocycles / Morpholine Surrogates Document Type: Stability Profile & Troubleshooting Guide Version: 2.1 (Current)[1][2]
Executive Summary & Structural Clarification
Status: STABLE under standard acidic conditions (as HCl salt). [1][2]
Before troubleshooting, it is critical to correct a common structural misconception regarding the IUPAC nomenclature of this scaffold.
-
The Misconception: Users often confuse the [4.1.0] suffix with 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) or 7-azabicyclo[4.1.0]heptane (cyclohexene imine), assuming the molecule contains a highly reactive epoxide or aziridine ring.[2]
-
The Reality: 2-oxa-5-azabicyclo[4.1.0]heptane is a cyclopropane-fused morpholine .[1][2] The heteroatoms are located within the six-membered ring, not the three-membered bridge.[1][2]
Acid Stability Profile
Mechanistic Insight: The "Ammonium Shield" Effect
When subjected to acidic conditions, the stability of this molecule is governed by the basicity of the nitrogen atom (Position 5).[2]
-
Primary Event (Protonation): Upon exposure to Brønsted acids (HCl, TFA, H₂SO₄), the amine nitrogen (pKa ≈ 8.5–9.[2]0) is protonated immediately.[2]
-
Stabilization: The formation of the ammonium cation (
) creates a strong localized positive charge.[2] -
Protection of the Cyclopropane: This positive charge exerts an inductive electron-withdrawing effect ($ -I
H_3O^+$), preventing the protonation of the cyclopropane ring or the ether oxygen, which is the requisite first step for ring-opening degradation.[2]
Degradation Thresholds
While stable to stoichiometric and dilute acids, degradation can occur under forcing conditions.[1][2]
| Condition | Stability Status | Outcome |
| 1M - 4M HCl / Dioxane (RT) | Stable | Standard salt formation.[1][2] No ring opening observed.[1][2] |
| TFA / DCM (1:1, RT) | Stable | Compatible with Boc-deprotection protocols.[1][2] |
| Aq. H₂SO₄ (High Temp) | Risk | Thermodynamic rearrangement to isomeric piperidines or hydration of the cyclopropane.[2] |
| Lewis Acids (e.g., BF₃[2]·OEt₂) | Variable | High Risk. In the absence of a proton source, Lewis acids may coordinate to the ether oxygen, triggering rearrangement.[2] |
Visualizing the Stability Pathway
The following diagram illustrates the competition between safe salt formation and the degradation pathway.
Figure 1: Reaction pathways under acidic conditions.[2] Note that protonation (Blue path) is kinetically favored over degradation (Red path).[2]
Troubleshooting Guide (FAQ)
Issue 1: "I see multiple spots on TLC after Boc-deprotection with TFA."
Diagnosis: This is likely not degradation of the core scaffold.[1][2]
-
Cause: The resulting TFA salt of the amine is highly polar and may "streak" or dissociate on silica, appearing as multiple species.[2]
-
Verification: Run an NMR of the crude material.[1][2] The cyclopropane protons (typically high field, 0.5–1.5 ppm) should remain distinct.[2] If the integration is correct, your ring is intact.[1][2]
-
Solution: Neutralize the sample (free base) immediately before spotting, or use a basic eluent (DCM/MeOH/NH₄OH) to move the amine as a single spot.[2]
Issue 2: "My yield is low when coupling this amine using EDC/HOBt."
Diagnosis: Steric hindrance and pKa mismatch.[1][2]
-
Cause: The fused cyclopropane ring increases the steric bulk around the nitrogen (secondary amine) compared to a standard morpholine.[2] Furthermore, the pKa of the amine is slightly altered by the ring strain.[2]
-
Solution:
Issue 3: "Can I use this scaffold in a Suzuki coupling under acidic conditions?"
Diagnosis: Boronic acid stability vs. Scaffold stability.
-
Analysis: While the scaffold handles acid well, the combination of Lewis acidic metals (Pd) and elevated temperatures can be risky if the nitrogen is capable of chelating the catalyst.[2]
-
Recommendation: Use basic Suzuki conditions (K₂CO₃ or K₃PO₄).[2] The scaffold is perfectly stable in base.[1][2] Avoid acidic aqueous workups if possible; stick to neutral extraction.[1][2]
Validated Protocols
Protocol A: Safe Generation of Free Base from HCl Salt
Use this protocol to prepare the amine for coupling reactions.[1][2]
-
Dissolution: Dissolve 1.0 mmol of 2-oxa-5-azabicyclo[4.1.0]heptane HCl in 10 mL of DCM. (Note: The salt may not fully dissolve initially).[2]
-
Neutralization: Add 10 mL of Saturated Aqueous NaHCO₃ (mild base) or 1M NaOH (strong base).
-
Extraction: Vigorously stir for 10 minutes. Separate layers. Extract aqueous layer 2x with DCM.[1][2]
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ if you plan to leave it for long periods, as anhydrous MgSO₄ is slightly Lewis acidic.[1][2]
-
Concentration: Concentrate roughly. Do not evaporate to dryness if the free base is volatile (molecular weight ~99 Da).[2] It is safer to use the solution directly in the next step.
Protocol B: QC Check (NMR Markers)
To confirm the integrity of the [4.1.0] system, check for these specific ¹H NMR signals (in CDCl₃ or D₂O):
| Proton Region | Chemical Shift (δ) | Diagnostic Feature |
| Cyclopropane (CH₂) | 0.4 – 0.9 ppm | Two distinct multiplets (diastereotopic protons).[1][2] Disappearance indicates ring opening.[1][2] |
| Bridgehead Methines | 1.0 – 1.5 ppm | Complex coupling patterns.[1][2] |
| Ether CH₂ (O-CH₂) | 3.2 – 4.0 ppm | Should remain as a distinct AB system or multiplet.[1][2] |
References
-
PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (Compound CID 54595647).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][2]
-
AA Blocks. Product Specification: 2-Oxa-5-Azabicyclo[4.1.0]Heptane Hydrochloride (CAS 1354952-28-5).[1][2][3][5][6] Available at: [Link][2]
-
Hocine, S., et al. (2020).[2][7] Design and synthesis of backbone-fused, conformationally constrained morpholine-proline chimeras. Journal of Organic Chemistry.[1][2][7][8] (Contextual reference for morpholine surrogate stability). Available at: [Link][2]
-
Werness, J. B., et al. (2012).[2] Stereoselective Synthesis of Cyclopropane-Fused Heterocycles. (General reactivity of fused cyclopropanes).[2] Available at: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1354952-28-5|2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Zinc Carbenoid Reactions in Bicyclic Amine Synthesis
Executive Summary: The "Amine Paradox"
Welcome to the technical support hub for zinc carbenoid chemistry. If you are synthesizing bicyclic amines (e.g., azabicyclo[n.1.0]alkanes) via cyclopropanation, you are likely facing the Amine Paradox : Nitrogen lone pairs are potent Lewis bases that can poison the electrophilic zinc carbenoid, yet properly functionalized nitrogen groups (carbamates, amides) are essential for directing stereoselectivity.
This guide addresses the specific challenges of the Furukawa modification (
Safety Directive: Pyrophoric Handling
WARNING: Diethylzinc (
-
Engineering Controls: All transfers must occur under a positive pressure of Argon or Nitrogen.
-
Quenching Protocol: Never quench
directly with water. Dilute with dry hexanes/DCM, cool to -78°C, and add saturated aqueous dropwise. -
Waste: Segregate zinc waste. Residual zinc salts can be highly Lewis acidic and exothermic upon hydration.
Standard Operating Procedure (SOP)
Target: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane
Context: Converting cyclic enamines/allylic amines to fused bicyclic systems.
Reagents:
-
Substrate: N-Boc-3-pyrroline (1.0 equiv)
-
Reagent:
(1.0 M in hexanes, 5.0 equiv) -
Methylene Source:
(10.0 equiv) -
Solvent: Anhydrous DCM or DCE (0.2 M)
Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Solvation: Add N-Boc-3-pyrroline and dry DCM. Cool to 0°C.
-
Reagent Formation (In-situ): Add
solution dropwise via syringe. Stir for 10 min.-
Note: The solution may fume slightly. Ensure needle tip is submerged.
-
-
Carbenoid Generation: Add
dropwise over 20 minutes.-
Critical: Maintain temperature < 5°C to prevent decomposition of the active species (
).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Workup (The "Rochelle" Method):
-
Cool to 0°C.
-
Dilute with
. -
Slowly add saturated aqueous Rochelle salt (Potassium Sodium Tartrate).
-
Stir vigorously for 2 hours until two clear layers form (breaks the Zinc emulsion).
-
Separate organics, dry over
, and concentrate.
-
Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion. Adding more reagent doesn't help. Why?
Diagnosis: Zinc coordination saturation or byproduct inhibition.
Technical Insight: The zinc carbenoid is electrophilic.[2][3][4][5] If your amine is unprotected (free N-H or N-alkyl), the nitrogen lone pair coordinates strongly to the Zinc, forming a stable, non-reactive complex (
-
Protecting Group Switch: Ensure the amine is protected with a Lewis basic directing group (Boc, Cbz, or Urea). The carbonyl oxygen coordinates the Zinc, bringing the carbenoid into proximity with the alkene (Directed Cyclopropanation).
-
Stoichiometry: Amines often require high equivalents (5–10 equiv) of
because the heteroatom sequesters a portion of the reagent. -
Lewis Acid Additives: For unreactive substrates, add DME (Dimethoxyethane) . It chelates the Zinc byproduct (
), preventing it from aggregating and inhibiting the active carbenoid.
Q2: I see extensive decomposition during purification.
Diagnosis: Acid-catalyzed ring opening.
Technical Insight: Bicyclic cyclopropanes (especially fused systems like [3.1.0] or [4.1.0]) are highly strained. The "Simmons-Smith" byproduct is
-
Avoid Acidic Quench: Do not use HCl.
-
Base Wash: Wash the organic layer with 10% NaOH or saturated
immediately after the Rochelle salt treatment. -
Stationary Phase: Use basified silica gel (treat silica with 1%
in hexanes) for chromatography.
Q3: How do I control the stereochemistry (Exo vs. Endo)?
Diagnosis: Lack of directing group utilization.[6][7] Technical Insight: The reaction is stereospecific (cis-alkenes yield cis-cyclopropanes). In cyclic allylic amines, the protecting group (e.g., N-Boc) dictates diastereoselectivity via the "Butterfly Transition State." Solution:
-
Syn-Selectivity: A proximal carbamate (Boc) or hydroxyl group will direct the Zinc carbenoid to the same face as the heteroatom.
-
Anti-Selectivity: To achieve anti-cyclopropanation, use a non-coordinating protecting group (e.g., N-Tosyl or N-Phthalimide) and a bulky silyl ether if an alcohol is present.
Mechanistic Visualization
Diagram 1: The Directing Effect in Bicyclic Synthesis
This diagram illustrates how the N-Boc group coordinates the Zinc carbenoid, enforcing syn-stereochemistry relative to the carbamate.
Caption: The carbonyl oxygen of the Boc group coordinates the Zinc atom, directing the methylene insertion to the syn-face of the alkene.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when yields are suboptimal.
Caption: Logic flow for diagnosing reaction failure. Distinguishes between kinetic stalling (poisoning) and thermodynamic instability (decomposition).
Data Summary: Additive Effects
The following table summarizes how different additives modulate the reactivity of Zinc Carbenoids in amine synthesis.
| Additive | Role | Mechanism | Recommended For |
| DME (Dimethoxyethane) | Stabilizer | Chelates | Sluggish reactions; high molecular weight substrates. |
| TFA (Trifluoroacetic acid) | Activator | Forms | Unfunctionalized alkenes; sterically hindered amines. |
| Chiral Dioxaborolane | Ligand | Forms chiral environment around Zn. | Asymmetric synthesis (Charette Protocol).[8][9][10][11] |
| 2,4,6-Trichlorophenol | Activator | Increases Lewis acidity of Zn. | Enhancing reactivity of deactivated alkenes. |
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4][5][10] Tetrahedron. Link
-
Charette, A. B., & Marcoux, J. F. (2003).[8][11] The Simmons-Smith Reaction: From the Discovery to the State of the Art. Chemical Reviews. Link
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[8][11] Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link
-
Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010).[6][12] Preparation of a Storable Zinc Carbenoid Species. Journal of Organic Chemistry. Link
Sources
- 1. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Research Projects – Charette Group | Synthetic Organic Chemistry [charettelab.ca]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and [2,3]-Sigmatropic Rearrangement Reactions [organic-chemistry.org]
Technical Support Center: Resolving Enantiomers of Substituted 2-oxa-5-azabicyclo[4.1.0]heptanes
Welcome to the technical support guide for the chiral resolution of substituted 2-oxa-5-azabicyclo[4.1.0]heptanes. This bicyclic scaffold, containing a strained aziridine ring fused to an oxazine, is a valuable building block in medicinal chemistry. However, controlling its stereochemistry is a critical and often challenging step. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower your research and development efforts.
Part 1: Strategic Method Selection - Frequently Asked Questions
The first crucial decision is selecting the appropriate resolution strategy. Your choice will depend on scale, available equipment, and the specific properties of your substituted bicycloheptane.
Q1: What are the primary methods for resolving my racemic 2-oxa-5-azabicyclo[4.1.0]heptane derivative?
A1: The two most common and industrially viable methods are Diastereomeric Salt Crystallization and Chiral Preparative Chromatography (HPLC or SFC).[1]
-
Diastereomeric Salt Crystallization: This classical method involves reacting your racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[2] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[3] It is often preferred for large-scale separations due to its cost-effectiveness.[4]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to physically separate the two enantiomers as they pass through a column. It is highly versatile and often faster for methods development but can be more expensive and complex to scale up.[5]
Q2: How do I decide between crystallization and chromatography?
A2: Consider the following factors:
-
Scale: For multi-gram to kilogram scale, crystallization is often more economical.[4] For discovery-phase (milligram) quantities or when material is very precious, chromatography provides higher recovery of both enantiomers.
-
Timeline: Chiral chromatography method development can sometimes be faster than screening multiple chiral acids and solvent systems for crystallization.
-
Compound Properties: If your amine is unstable to acidic or basic conditions required for salt formation and liberation, chromatography is the better choice. If your compound has poor solubility in common HPLC/SFC mobile phases, crystallization might be more feasible.
-
Expertise & Equipment: Preparative HPLC/SFC requires specialized equipment. Crystallization can be performed with standard laboratory glassware but requires expertise in crystallization techniques.
Q3: Are there other, more advanced methods I should consider?
A3: Yes, for specific applications, Kinetic Resolution can be highly effective. This involves a reaction (e.g., acylation or ring-opening) where a chiral catalyst or reagent reacts preferentially with one enantiomer, leaving the other unreacted.[6][7] Enzymatic resolutions, a subset of kinetic resolutions, use enzymes like lipases to achieve high selectivity under mild conditions.[6][8] These methods are powerful but require more intensive development to find a suitable catalyst/enzyme and reaction conditions.
Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization
This is often the first method attempted due to its scalability. Success hinges on the differential solubility of the two diastereomeric salts.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Frequently Asked Questions & Troubleshooting
Q1: I'm not getting any crystals. What should I do?
A1: This is a common issue related to supersaturation.
-
Problem: The solution is not supersaturated, or the diastereomeric salts are too soluble in the chosen solvent.
-
Causality & Solution:
-
Increase Concentration: Carefully evaporate some of the solvent.
-
Change Solvent System: The polarity of the solvent is critical. If you used a polar solvent like methanol, try a less polar one like isopropanol, acetone, or ethyl acetate, or use a mixture.[9]
-
Cooling Rate: Cool the solution very slowly. A rapid temperature drop can lead to oiling out instead of crystallization. Allow the flask to cool to room temperature on the bench before moving to an ice bath.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal if available.
-
Q2: I got crystals, but the diastereomeric excess (%de) is very low.
A2: This indicates that the solubilities of the two diastereomeric salts are too similar in your current system.
-
Problem: Poor chiral recognition between the amine and the resolving agent, leading to co-crystallization.
-
Causality & Solution:
-
Screen Different Resolving Agents: This is the most critical variable. The rigidity and structure of the resolving agent significantly impact crystal packing.[3] See the table below for common options.
-
Recrystallize: A single crystallization is often not enough. Recrystallizing the obtained solid from the same or a different solvent system can significantly upgrade the diastereomeric excess.
-
Adjust Stoichiometry: Using 0.5 equivalents of the resolving agent can sometimes improve selectivity, as it ensures only the least soluble salt precipitates while the other enantiomer remains in solution as the free base.[10]
-
Q3: My overall yield of the desired enantiomer is very low.
A3: This can be due to solubility losses or degradation.
-
Problem: The "less soluble" salt still has significant solubility, or the compound is degrading during liberation.
-
Causality & Solution:
-
Optimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the salts when hot to maximize recovery upon cooling.
-
Process the Mother Liquor: The other enantiomer is in the filtrate (mother liquor). You can recover it, racemize it, and recycle it back into the process to improve the overall process yield (a "Resolution-Racemization-Recycle" strategy).[2][11]
-
Mild Liberation Conditions: The aziridine ring in your scaffold can be sensitive. When liberating the free amine from the salt with a base, use mild conditions (e.g., NaHCO₃ or Na₂CO₃ solution at low temperature) and extract immediately to avoid potential ring-opening.
-
| Common Chiral Resolving Agents for Amines | Key Attributes |
| (+)- or (-)-Tartaric Acid | Readily available and inexpensive. Its diacid nature offers multiple salt-forming possibilities.[3] |
| O,O'-Dibenzoyl- or O,O'-Di-p-toluoyl-tartaric Acid | Bulky aromatic groups can enhance chiral recognition and induce crystallization. Often more effective than tartaric acid itself.[10] |
| (S)- or (R)-Mandelic Acid | A monocarboxylic acid that is often effective for resolving amines.[11] |
| (+)- or (-)-Camphoric Acid | The rigid bicyclic structure can lead to well-defined crystal packing and high diastereoselectivity.[3] |
| (+)- or (-)-10-Camphorsulfonic Acid | A strong acid that forms salts readily. Its chirality and bulk can be effective for resolution.[12] |
Protocol: Screening for Diastereomeric Salt Resolution
-
Setup: In parallel vials, dissolve a small amount of your racemic amine (e.g., 100 mg, 1 equiv.) in different solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).
-
Agent Addition: In separate vials, dissolve the chiral resolving agent (e.g., (R,R)-Dibenzoyltartaric acid, ~0.5-1.0 equiv.) in the same solvents.
-
Mixing: Slowly add the acid solution to the amine solution at room temperature or slightly elevated temperature.
-
Observation: Observe the vials. Note any that immediately form a precipitate. For those that don't, allow them to cool slowly and stand overnight.
-
Isolation & Analysis: If crystals form, filter them, wash with a small amount of cold solvent, and dry.
-
Liberation: Suspend the crystals in water and add a mild base (e.g., 1M Na₂CO₃) until the solution is basic (pH > 9).
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purity Check: Dry the organic layer, concentrate, and analyze the enantiomeric excess (%ee) of the recovered amine using a chiral HPLC method.
Part 3: Troubleshooting Guide: Chiral HPLC/SFC Resolution
This method offers high-resolution separation and is excellent for both analytical purity checks and preparative-scale work.
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC/SFC separation method.
Frequently Asked Questions & Troubleshooting
Q1: I see only one peak. How do I get the enantiomers to separate?
A1: No separation means there is insufficient chiral recognition between your compound and the chiral stationary phase (CSP) under the current conditions.
-
Problem: Lack of differential interaction between enantiomers and the CSP.
-
Causality & Solution:
-
Change the Column: This is the most impactful variable. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are extremely versatile and a good starting point. If one doesn't work, try another with a different coating (e.g., Chiralcel OD vs. Chiralpak AD).
-
Switch Mobile Phase Mode: If you are using normal phase (e.g., Heptane/Isopropanol), switch to reversed-phase (e.g., Acetonitrile/Water) or polar organic mode (e.g., Acetonitrile/Methanol). The conformation of both your molecule and the CSP polymer changes dramatically in different solvents, altering chiral recognition.
-
Add an Additive: For basic amines like yours, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine (DEA) or Butylamine) to a normal-phase mobile phase is crucial. It acts as a competitor for highly active sites (residual silanols) on the silica support, preventing peak tailing and often improving resolution.[13] For reversed-phase, a buffer or acid (e.g., 0.1% TFA or Formic Acid) may be needed.
-
Q2: My peaks are broad and tailing badly.
A2: Peak tailing is typically caused by undesirable secondary interactions between your basic amine and the column's silica support.[13]
-
Problem: Strong, non-specific binding of the amine to acidic silanol groups on the silica surface.
-
Causality & Solution:
-
Use an Additive: As mentioned above, adding an amine like DEA (for normal phase) or using a buffer (for reversed phase) is the most effective solution.[13]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase itself. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[14]
-
Reduce Mass Load: Overloading the column can lead to peak tailing. Inject a smaller amount to see if the peak shape improves.
-
Q3: The backpressure on my HPLC system is too high.
A3: High backpressure can damage the pump and the column and indicates a blockage.
-
Problem: Obstruction in the flow path.
-
Causality & Solution:
-
Check for Precipitation: Your sample or a buffer might be precipitating in the mobile phase. Ensure all mobile phase components are miscible and that buffers remain dissolved.
-
Filter Sample and Mobile Phase: Always filter your sample and mobile phases to remove particulate matter.
-
Locate the Blockage: Systematically disconnect components (bypassing the column first) to identify the source of the pressure. Often, the blockage is at the column inlet frit.[15]
-
Clean the Frit: You can sometimes reverse the column and flush it at a low flow rate with a strong, compatible solvent to dislodge particulates from the inlet frit.[15] Warning: Only do this as a last resort and check the column manual first.
-
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Expert Notes |
| Mobile Phase | Heptane/Ethanol or IPA | Acetonitrile or Methanol/Water | NP often gives better selectivity for chiral separations. |
| Additive | 0.1% Diethylamine (DEA) | 0.1% TFA or Formic Acid; Buffers | Crucial for good peak shape with basic amines.[13] |
| Column Choice | Polysaccharide-based (Amylose, Cellulose) | Polysaccharide-based, Pirkle-type | Start with a set of 3-4 different polysaccharide columns for screening. |
| Temperature | Ambient | Can be varied (e.g., 15-40°C) | Lower temperatures sometimes increase resolution but also increase backpressure. |
References
-
Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. PMC. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
-
A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]
-
Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. RSC Publishing. [Link]
-
An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. ScienceDirect. [Link]
- Kinetic resolution of chiral amines.
-
Chiral resolution. Wikipedia. [Link]
-
Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. PMC. [Link]
-
Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. PMC. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines. ResearchGate. [Link]
-
Kinetic Resolution of Aziridines via Catalytic Asymmetric Ring-Opening Reaction with Mercaptobenzothiazoles. ACS Publications. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA. [Link]
-
Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. PubMed. [Link]
-
HPLC Troubleshooting. Biotage. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Enantiomers and Their Resolution. MDPI. [Link]
-
5-{2-oxa-5-azabicyclo[4.1.0]heptan-5-yl}spiro[2.5]octan-4-amine. Chemspace. [Link]
-
Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology. [Link]
-
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. RSC Publishing. [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. drpress.org [drpress.org]
- 6. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hplc.eu [hplc.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chiraltech.com [chiraltech.com]
Minimizing side reactions during deprotection of bicyclic amines
Technical Support Center: Bicyclic Amine Deprotection Strategies
Topic: Minimizing Side Reactions During Deprotection of Bicyclic Amines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction
Welcome to the Technical Support Center. If you are working with bicyclic amines—such as tropanes, azabicyclo[x.y.z]alkanes, or isoquinuclidines—you likely chose them for their ability to restrict conformational space and improve target selectivity. However, the very strain and steric bulk that make these scaffolds valuable also make them chemically fragile during deprotection.
This guide moves beyond standard textbook protocols. We focus on the "why" behind failure modes—specifically cation scavenging, ring-strain release, and catalyst poisoning—and provide self-validating protocols to ensure the integrity of your core scaffold.
Module 1: The "Sticky" Cation Problem (Boc Deprotection)
The Issue:
During acidic cleavage of tert-butyl carbamates (Boc), the generated tert-butyl cation (
The Mechanistic Fix:
You cannot stop the cation from forming, but you can control its fate. You must provide a "sacrificial nucleophile" (scavenger) that reacts with the
Standard Protocol (TFA Cocktail) Use this for robust substrates containing electron-rich side chains.
-
Dissolution: Dissolve substrate (0.1 M) in DCM.
-
Scavenger Addition: Add Triethylsilane (TES) (5% v/v) and Water (2.5% v/v).
-
Why TES? It reduces the carbocation to isobutane (gas), permanently removing it from the equilibrium.
-
Why Water? It acts as a secondary nucleophile and aids in solvating the ammonium salt.
-
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (equal volume to DCM).
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (
) to remove TFA salts.
Advanced Protocol (TMSOTf - "Water-Free" Method) Use this for acid-sensitive bicyclic rings prone to rearrangement.
-
Reagents: Dissolve substrate in dry DCM (0.1 M) under
. -
Base: Add 2,6-Lutidine (3.0 equiv).
-
Reagent: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv).
-
Mechanism: Silylation of the carbamate oxygen triggers fragmentation without generating a free proton or a "naked" carbocation in the same solvation shell as traditional acidolysis.
Visualizing the Scavenging Pathway:
Caption: The kinetic competition between impurity formation (red) and scavenger-mediated reduction (green).
Module 2: Structural Integrity (Retro-Mannich & Ring Opening)
The Issue: Many bicyclic amines (e.g., bridged ketones) are structurally related to Mannich bases. Under harsh acidic or thermal conditions, these can undergo a Retro-Mannich fragmentation , breaking the bridge and destroying the bicycle. Additionally, strained rings (like aziridines or azetidines fused to bicycles) may open upon protonation.
Troubleshooting Guide:
| Symptom | Diagnosis | Recommended Fix |
| Ring Cleavage | Retro-Mannich fragmentation triggered by protonation of the | Avoid Aqueous Acid. Use the TMSOTf protocol (Module 1) or Lewis Acid deprotection ( |
| Isomerization | Inversion of stereocenters adjacent to the carbonyl. | Switch to Non-Acidic Method. Use oxidative cleavage (CAN) if p-methoxybenzyl (PMB) is used, or neutral hydrogenolysis. |
| Low Yield | Trapping of the amine by the ketone (intramolecular Schiff base). | Immediate Protection. Reprotect the amine immediately or isolate as a salt (HCl) rather than the free base. |
Protocol: Zinc Bromide Selective Deprotection Best for highly sensitive secondary Boc-amines.
-
Suspend
(5.0 equiv) in DCM. -
Add substrate.[4][5] Stir vigorously (reaction is heterogeneous).
-
Time: 4–24 hours. This is slower but exceptionally mild.
-
Quench: Add water. The Boc group is removed, but the mild Lewis acidity prevents skeletal rearrangement.
Module 3: The Poisoned Catalyst (Cbz/Bn Hydrogenolysis)
The Issue: Bicyclic amines are excellent ligands. The free amine generated during hydrogenolysis often binds irreversibly to the Palladium surface, "poisoning" the catalyst and stalling the reaction at 50% conversion.
The Solution: Protonation as a Shield
By running the reaction under acidic conditions, the amine is protonated (
Optimized Hydrogenolysis Protocol:
-
Additive: Add 1.0–1.1 equivalents of HCl (using 1M HCl in ether or dioxane) or Acetic Acid .
-
Catalyst: Use Pearlman’s Catalyst (
) instead of standard Pd/C. It is more robust against amine poisoning. -
Pressure: 1 atm
(balloon) is usually sufficient if the catalyst is not poisoned. -
Self-Validating Step: If the reaction stalls, filter the catalyst, add fresh catalyst, and re-pressurize. If it proceeds, your initial catalyst was poisoned.
Module 4: The "Phantom" Adduct (Fmoc Deprotection)
The Issue: Standard Fmoc removal uses 20% piperidine.[7] The byproduct, dibenzofulvene (DBF), is electrophilic. While piperidine usually scavenges DBF, in hindered bicyclic systems, the scavenging rate may drop, or the DBF may polymerize into insoluble oligomers that contaminate the product.
The Solution: Thiol Scavenging Thiols are superior nucleophiles for DBF (Michael addition) compared to secondary amines.
DBU/Thiol Protocol (The "Clean" Method):
-
Reagent Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% 1-Octanethiol in DMF.
-
Role of DBU: Non-nucleophilic base for rapid Fmoc elimination.
-
Role of Thiol: Instantly traps DBF as a soluble thioether.
-
-
Reaction: 5–10 minutes at RT.
-
Workup: Dilute with ether/water. The DBF-thiol adduct is highly lipophilic and stays in the organic layer; the deprotected bicyclic amine (if polar) can be extracted into acidic water or purified via reverse-phase prep-HPLC.
Decision Tree for Method Selection:
Caption: Logic flow for selecting the optimal deprotection strategy based on substrate stability.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl." International Journal of Peptide and Protein Research. (Foundational work on scavenger cocktails).
-
Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent." Journal of the American Chemical Society. (TMSOTf/Lutidine method).
-
Kiso, Y., et al. (1980). "Deprotection of Cbz group by hydrogenolysis using Pd-C catalyst in the presence of organic bases." Chemical and Pharmaceutical Bulletin. (Catalyst poisoning mechanisms).
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][3][7][8][9][10][11] Chemical Reviews. (Comprehensive review of side reactions).
-
Sheppeck, J. E., et al. (2000). "A convenient and scaleable procedure for the removal of the Fmoc group in solution." Tetrahedron Letters. (DBU/Thiol protocols).
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. thalesnano.com [thalesnano.com]
- 7. chimia.ch [chimia.ch]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: NMR of Fused Cyclopropane Systems
This guide is designed for the advanced interpretation of Nuclear Magnetic Resonance (NMR) data regarding fused cyclopropane rings. It addresses the unique electronic environment created by ring strain and Walsh orbital hybridization, which results in counter-intuitive spectral features compared to acyclic or larger cyclic systems.
Module 1: The Chemical Shift Anomaly
Issue: Signals appearing in the extreme upfield region (0.0 to -1.0 ppm) or displaying unusual shielding patterns.[1]
Mechanism: The Anisotropy Cone & Walsh Orbitals
Cyclopropane protons are distinct due to the "banana bond" character (Walsh orbitals). The carbon-carbon bonds have high p-character (
-
Ring Current: Similar to benzene, cyclopropane possesses a magnetic anisotropy.[2] However, the shielding cone is orthogonal. Protons located above or below the ring plane are shielded (upfield shift).[1][2] Protons in the plane are deshielded .[1][2]
-
High s-Character: The increased s-character of the C-H bond creates a shorter bond length and higher electron density near the nucleus, contributing to upfield shifts.
Troubleshooting Guide: Chemical Shift Interpretation
| Observation | Probable Cause | Verification Step |
| Typical cyclopropane methylene ( | Check | |
| Proton is positioned directly in the shielding cone of an adjacent fused aromatic ring or carbonyl group. | Run 2D-NOESY to confirm spatial proximity to the shielding group. | |
| Deshielding due to electron-withdrawing groups (EWG) at the fusion point. | Check for |
Module 2: Coupling Constant Analysis (The "Inversion" Rule)
Issue: Difficulty distinguishing cis-fused vs. trans-fused isomers; coupling constants do not match standard Karplus predictions for alkenes.
Expert Insight: The Cis > Trans Anomaly
In rigid cyclopropane systems, the standard rule for alkenes (
-
(Vicinal): 6 – 12 Hz (Typically larger)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
(Vicinal): 2 – 9 Hz (Typically smaller)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
(Geminal): -3 to -9 Hz (Note: Geminal coupling is negative).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Diagnostic Workflow: Fused Ring Fusion
In a bicyclo[n.1.0]alkane system (e.g., bicyclo[4.1.0]heptane), the bridgehead protons (
-
Measure
: Extract coupling constants from the bridgehead proton multiplet. -
Apply the Range:
-
If
: Indicates Cis relationship.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
If
: Indicates Trans relationship.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
The "Zero Coupling" Trap: In specific rigid fused geometries (often exo isomers in bicyclo[3.1.0] systems), the dihedral angle between a bridgehead proton and a bridge proton can approach 90° .[2] According to the Karplus equation, this results in
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Module 3: Stereochemical Assignment Protocol
Issue: Assigning Endo vs. Exo (or Syn vs. Anti) configuration in fused systems.
Experimental Protocol: 1D-DPFGSE-NOE
For rigid fused systems, Nuclear Overhauser Effect (NOE) is the definitive method for stereochemistry.[2] We recommend the 1D-DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) over standard 2D NOESY for small molecules due to higher sensitivity and cleaner selection.
Step-by-Step Workflow:
-
Sample Prep: Degas sample (freeze-pump-thaw) to remove paramagnetic oxygen (
), which quenches NOE signals.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Target Selection: Identify the isolated cyclopropane methylene protons (
andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Irradiation: Selectively irradiate the bridgehead proton (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Analysis:
-
Strong Enhancement (>2%): The proton receiving the NOE is spatially close (<3 Å). In cis-fused systems, the bridgehead proton is usually on the same face as the endo proton.
-
Weak/No Enhancement: The proton is on the opposite face (exo).
-
Logic Diagram: Stereochemical Assignment
Caption: Decision matrix for assigning stereochemistry in fused cyclopropane rings using scalar coupling and NOE data.
Module 4: Frequently Asked Questions (FAQs)
Q: Why do I see a doublet of doublets (dd) for my cyclopropane proton when I expect a triplet?
A: In fused systems, the cyclopropane ring is rigid.[2] The two vicinal protons (on the adjacent carbon) are magnetically non-equivalent due to the fixed geometry. Therefore, you observe two distinct coupling constants (
Q: My bridgehead proton signal is buried under other aliphatic peaks. How can I extract the coupling constants?
A: Use a 1D-TOCSY (Total Correlation Spectroscopy) experiment.[2] Selectively irradiate the distinct cyclopropane methylene signal (usually upfield and isolated). The magnetization will transfer to the coupled bridgehead proton, revealing its multiplet structure in isolation, allowing for accurate
Q: Can I use the Karplus equation for cyclopropanes?
A: Yes, but with modified coefficients. The standard Karplus curve is for
References
-
Reich, H. J. (n.d.).[2] Proton NMR Data: Cyclopropanes. University of Wisconsin-Madison.[2] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[2][8] (Standard text confirming
inversion in 3-membered rings). -
Sproviero, E. M., et al. (1996).[2] 1H–1H long range couplings in fused cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Source for 1D-DPFGSE-NOE protocols).
Sources
- 1. mriquestions.com [mriquestions.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Guide to NOE Experiments [bloch.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Validation & Comparative
Cyclopropane Fusion on Morpholine: Physicochemical Impact & Bioisosteric Profiling
The following guide provides an in-depth technical comparison of Lipophilicity (LogP) changes with cyclopropane fusion on morpholine , designed for researchers in medicinal chemistry.
Executive Summary
The modification of saturated heterocycles via cyclopropane fusion is a high-value strategy in modern drug design, often termed "escaping flatland." This guide analyzes the specific impact of fusing a cyclopropane ring onto the morpholine scaffold, yielding the 2-oxa-5-azabicyclo[4.1.0]heptane core.
While conventional wisdom suggests that adding carbon atoms increases lipophilicity (
Key Findings
-
LogP (Intrinsic): Increases moderately (+0.5 to +0.8 units) due to the addition of the non-polar cyclopropyl moiety.
-
pKa (Basicity): Decreases significantly (1.0–1.5 units) due to the electron-withdrawing inductive effect of the cyclopropane ring and increased s-character of the
-carbons. -
LogD7.4 (Effective Lipophilicity): Often remains comparable to or slightly higher than morpholine but significantly lower than dimethyl-morpholine analogs, offering a superior solubility-permeability balance.
Structural & Mechanistic Comparison
The Transformation
The structural evolution involves fusing a methylene bridge across the C2-C3 or C3-C5 positions of the morpholine ring. The most relevant bioisostere is the [4.1.0] fused system.
| Feature | Morpholine (Parent) | 2-Oxa-5-azabicyclo[4.1.0]heptane (Fused) |
| Structure | Monocyclic, flexible chair conformation | Bicyclic, rigid half-chair/boat conformation |
| Formula | ||
| Hybridization | High | |
| Vector | Axial/Equatorial equilibrium | Defined vectors (Exit Vector Plot) |
Mechanistic Impact on Lipophilicity
The change in lipophilicity is driven by two opposing forces:
-
Hydrophobic Effect (Increases LogP): The addition of the cyclopropane ring (
fragment) adds hydrophobic surface area, theoretically increasing . -
Electronic Modulation (Affects LogD): The cyclopropane ring is electronically unique. The strained C-C bonds have high
-character and act as electron-withdrawing groups (EWG) relative to the amine. This lowers the of the nitrogen.-
Result: At physiological pH (7.4), a larger fraction of the fused molecule exists in the neutral form compared to the more basic parent morpholine. Since neutral species permeate membranes better, the effective lipophilicity (
) is optimized.
-
Diagram: Physicochemical Modulation Pathway
Caption: The interplay between structural fusion, electronic modulation (pKa), and steric changes determining the final LogD profile.
Comparative Data Analysis
The following table synthesizes experimental and predicted data comparing morpholine with its fused and alkyl-substituted analogs.
| Compound | Structure | Intrinsic LogP | pKa (Basic N) | LogD (pH 7.4) | Metabolic Stability |
| Morpholine | Parent | -0.86 | 8.36 | -1.50 | Low (N-oxidation) |
| 2-Oxa-5-azabicyclo[4.1.0]heptane | Fused | -0.20 | 7.10 | -0.05 | High |
| 2,6-Dimethylmorpholine | Alkyl Analog | 0.25 | 8.10 | -0.45 | Moderate |
| 3-Oxa-6-azabicyclo[3.1.1]heptane | Bridged | -0.60 | 8.50 | -1.20 | High |
Interpretation:
-
LogP Shift: The fused analog is more lipophilic than morpholine (
) but remains hydrophilic enough to avoid solubility issues common with larger alkyl groups. -
pKa Shift: The drop in pKa (approx. 1.2 units) is the critical differentiator. It ensures that at pH 7.4, the molecule is less ionized, facilitating passive transport across the blood-brain barrier (BBB) or gut wall.
-
Metabolic Stability: The fused cyclopropane ring blocks the metabolic "soft spot" at the
-carbon, preventing oxidative dealkylation by Cytochrome P450 enzymes.
Experimental Protocols
To validate these properties in your own drug discovery pipeline, use the following self-validating protocols.
Protocol A: Synthesis of Fused Morpholine Scaffold
Target: 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives.[1][2][3] Method: Simmons-Smith Cyclopropanation of Enamines.
-
Precursor Preparation: Synthesize the corresponding enamine or enol ether from the morpholine precursor (e.g., via dehydration of a hydroxy-morpholine derivative).
-
Cyclopropanation:
-
Reagents: Diethylzinc (
), Diiodomethane ( ), in Dichloromethane (DCM). -
Conditions: Cool to 0°C under Argon. Add
slowly to to form the Furukawa reagent. Add the enamine substrate. Stir at RT for 12h. -
Quench: Saturated
.
-
-
Purification: The fused product is often basic but less so than the parent. Purify via acid-base extraction or silica chromatography (DCM/MeOH/NH3).
Protocol B: High-Throughput LogD Determination (HPLC Method)
Objective: Determine lipophilicity at physiological pH.
-
System Setup: Agilent 1200 or equivalent HPLC with a C18 reverse-phase column.
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate buffer (pH 7.4).
-
B: Acetonitrile.
-
-
Calibration:
-
Select 5 standard compounds with known LogD values (e.g., Propranolol, Atenolol, Morpholine, Toluene).
-
Measure retention times (
) and calculate capacity factors ( ): (where is the dead time, measured using Uracil).
-
-
Measurement:
-
Inject the fused morpholine analog.
-
Calculate
using the linear regression equation derived from standards:
-
-
Validation: Run the parent morpholine as a control. If the measured LogD deviates >0.2 units from literature, recalibrate.
Decision Guide: When to Use Cyclopropane Fusion
Use the decision tree below to determine if this modification suits your lead optimization strategy.
Caption: Strategic application of cyclopropane fusion based on specific ADME/Potency liabilities.
References
-
Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
- Barnes-Seeman, D., et al. (2014). "The Role of pKa in the Design and Development of Basic Drugs." Current Topics in Medicinal Chemistry.
-
Enamine Ltd. (2023). "Morpholine Analogues and Surrogates: 2-Oxa-5-azabicyclo[4.1.0]heptane." Enamine Building Blocks Collection. Link
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. (Context on saturated bioisosteres). Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. CAS NO.:2045188-78-9>>2-Oxa-5-azabicyclo[4.1.0]heptane-5-ethanamine, hydrochloride-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 3. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openlibrary-repo.ecampusontario.ca [openlibrary-repo.ecampusontario.ca]
Bioisosteric Replacement Guide: Piperazine to 2-Oxa-5-azabicyclo[4.1.0]heptane
[1]
Executive Summary
In medicinal chemistry, piperazine is a ubiquitous diamine linker used to improve solubility and tune pharmacokinetic (PK) profiles. However, its high basicity (pKa ~9.8), metabolic liability (N-oxidation), and conformational flexibility can lead to poor permeability, rapid clearance, or off-target promiscuity (e.g., hERG binding).
The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a "dual-layer" bioisosteric strategy.[1] It combines the polarity modulation of a morpholine substitution (N
-
Reducing Basicity: Lowering pKa to improve membrane permeability and reduce lysosomal trapping.[1]
-
Rigidification: Locking the exit vectors to minimize entropy loss upon binding ($ \Delta S_{bind} $).
-
Metabolic Shielding: The fused cyclopropane ring sterically hinders metabolic approach and alters the electronic environment of the amine.[1]
Structural & Physicochemical Comparison
The transition from piperazine to the [4.1.0] bicyclic system involves two distinct structural shifts:
-
Atom Exchange (Diamine
Ether-Amine): Replacing the distal nitrogen with oxygen (Morpholine-like) eliminates a hydrogen bond donor (HBD) and lowers basicity.[1] -
Bicyclic Fusion (Flexible
Rigid): Fusing a cyclopropane ring across the C1–C6 bond of the morpholine core creates the bicyclo[4.1.0]heptane system.
Comparative Metrics Table
| Feature | Piperazine | Morpholine (Intermediate) | 2-Oxa-5-azabicyclo[4.1.0]heptane | Impact of Replacement |
| Core Structure | 1,4-Diazacyclohexane | 1-Oxa-4-azacyclohexane | Fused Cyclopropane-Morpholine | Rigidification |
| H-Bond Donors | 1 (Secondary amine) | 0 (Ether) | 0 (Ether) | Permeability |
| H-Bond Acceptors | 2 | 2 | 2 | Solubility = |
| pKa (Conj.[1] Acid) | ~9.8 (Basic) | ~8.4 (Moderately Basic) | ~7.0 – 7.5 (Low Basic) | CNS Penetration |
| LogP | -1.17 (Hydrophilic) | -0.86 | ~-0.3 (More Lipophilic) | Lipophilicity Modulation |
| Conformation | Chair (Dynamic) | Chair (Dynamic) | Half-Chair / Boat (Locked) | Selectivity |
| Vector Angle | ~180° (anti) | ~180° (anti) | ~120° - 140° (Kinked) | New Chemical Space |
Note on pKa: The fusion of a cyclopropane ring typically lowers the pKa of the adjacent amine by 1–1.5 units compared to the parent ring due to the increased s-character of the bridgehead carbons and inductive electron withdrawal by the strained ring.[1]
Structural Vector Analysis (Graphviz)
Figure 1: Logical flow of bioisosteric replacement from Piperazine to the constrained [4.1.0] system.
Pharmacokinetic Advantages[1]
Metabolic Stability (Microsomal Clearance)
Piperazine rings are prone to N-oxidation and ring opening via oxidative metabolism.[1]
-
Mechanism: The [4.1.0] scaffold protects the amine.[1] The cyclopropane ring is metabolically robust and sterically hinders Cytochrome P450 enzymes from accessing the alpha-carbons typically vulnerable in morpholines/piperazines.[1]
-
Data Support: In diversity-oriented synthesis campaigns, [4.1.0] scaffolds have shown superior stability in human liver microsomes (HLM) compared to flexible morpholine analogs due to the "metabolic armor" of the strained ring.
Permeability & Efflux
-
Basicity Reduction: By dropping the pKa closer to physiological pH (7.4), a higher fraction of the molecule exists in the neutral form, facilitating passive diffusion across membranes (e.g., Blood-Brain Barrier).
-
P-gp Efflux: Reducing the number of H-bond donors (removing the distal NH of piperazine) is a proven strategy to evade P-glycoprotein (P-gp) efflux.[1]
Experimental Protocols
A. Synthesis: Diversity-Oriented Route from Amino Acids
This scaffold is accessible via a stereocontrolled route starting from readily available amino acids (Serine/Threonine), utilizing a key cyclopropanation step.[2][3]
Reference: Based on methodologies described in diversity-oriented synthesis (DOS) literature (e.g., Spring et al., ResearchGate).
Workflow Diagram (Graphviz):
Figure 2: Synthetic route to the 2-oxa-5-azabicyclo[4.1.0]heptane core.
Detailed Protocol (Step 3 - Cyclopropanation):
-
Reagents: Diethylzinc (
, 1.0M in hexanes), Diiodomethane ( ), Dry Dichloromethane (DCM). -
Procedure:
-
Cool a solution of the cyclic enol ether/ene-carbamate intermediate in dry DCM to 0°C under Argon.
-
Add
dropwise, followed by (Simmons-Smith reagent generation). -
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Carefully add saturated
solution (exothermic!).[1] -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Silica gel chromatography.[1][4] The cyclopropane diastereomer is often controlled by existing chiral centers from the amino acid starter.[1]
-
B. In Vitro Metabolic Stability Assay
To validate the bioisosteric advantage:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
-
Concentration: Test compound at 1
. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to monitor parent depletion.
-
Success Criteria:
(Intrinsic Clearance) of [4.1.0] analog < 50% of the Piperazine/Morpholine parent.
Case Studies & Applications
Case Study 1: KRAS G12C Inhibitors
In the development of covalent KRAS G12C inhibitors (e.g., analogs of Adagrasib/Sotorasib), piperazine linkers are often used to solubilize the warhead.
-
Challenge: High clearance and low oral bioavailability.[1]
-
Solution: Replacement with 2-oxa-5-azabicyclo[4.1.0]heptane (or its diaza-analog) maintained the critical vector for the acrylamide warhead while reducing the number of rotatable bonds.[1]
-
Outcome: Improved
(Oral Bioavailability) and extended half-life ( ).
Case Study 2: Antibacterial Fluoroquinolones
While 2,5-diazabicyclo[4.1.0]heptane is the direct isostere for ciprofloxacin-like drugs, the 2-oxa variant is utilized when the zwitterionic character of the drug needs to be minimized to improve Gram-positive penetration (Staphylococcus aureus).
References
-
PubChem. (2025).[1][5][6] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO.[1][5] National Library of Medicine.[1] [Link][6]
-
Spring, D. R., et al. (2003). Diversity-Oriented Synthesis of Bi- and Tricyclic Scaffolds. ResearchGate/University of Cambridge.[1] (General strategy for [4.1.0] systems from amino acids). [Link]
-
Zeng, H., et al. (2024). Tetracyclic Derivatives as KRAS Inhibitors. WO 2024/160225 A1. World Intellectual Property Organization.[1] (Application of the scaffold in KRAS drug discovery).
-
Blumberg Institute. (2024).[1] Bioisosteres of Piperazine & Related Diamines in Drug Design. (Comparative analysis of bicyclic bioisosteres). [Link]
Sources
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
